Noladin Ether
Description
a cannabinoid CB1 receptor agonist; structure in first source
Properties
IUPAC Name |
2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23(21-24)22-25/h6-7,9-10,12-13,15-16,23-25H,2-5,8,11,14,17-22H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJUUWXZAQHCNC-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCOC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901018178 | |
| Record name | 2-Arachidonylglyceryl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Arachidonyl Glycerol ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013657 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
222723-55-9 | |
| Record name | Noladin ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=222723-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noladin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222723559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Arachidonylglyceryl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HU-310 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D295FLV8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Arachidonyl Glycerol ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013657 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Isolation of Noladin Ether from Porcine Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the seminal discovery and isolation of Noladin Ether (2-arachidonyl glyceryl ether), a significant endogenous cannabinoid, from porcine brain tissue. The document details the experimental protocols, quantitative data, and associated signaling pathways, offering a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug development.
Introduction
This compound is an ether-linked endocannabinoid that was first isolated and identified from porcine brain, as reported by Hanuš et al. in 2001.[1][2][3] Unlike the more extensively studied endocannabinoids, anandamide (an amide) and 2-arachidonoyl glycerol (2-AG, an ester), this compound possesses a chemically stable ether bond, making it a valuable tool for cannabinoid research and a potential lead for therapeutic development.[3][4] This document serves to consolidate the core technical information surrounding its initial discovery and characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the isolation and receptor binding profile of this compound.
Table 1: Isolation Yield of this compound from Porcine Brain
| Parameter | Value | Reference |
| Starting Material | 2.4 kg Porcine Brain | |
| Final Yield | 0.5 mg |
Table 2: Cannabinoid Receptor Binding Affinities of this compound
| Receptor | Cell Type/Membrane Preparation | Radioligand | Ki Value | Reference |
| CB1 | Rat Brain Synaptosomal Membranes | [3H]HU-243 | 21.2 ± 0.5 nM | |
| CB2 | COS Cells Transfected with CB2 Gene | Not Specified | > 3 µM | |
| CB2 | CHO Cells Stably Expressing Human CB2 | Not Specified | 480 nM |
Experimental Protocols
This section outlines the detailed methodologies employed in the isolation, characterization, and receptor binding analysis of this compound.
Isolation of this compound from Porcine Brain
The following protocol is adapted from the original methodology described by Hanuš et al. (2001).
3.1.1. Extraction
-
Homogenize 100 g of porcine brain in a blender with a mixture of 200 ml of chloroform and 200 ml of methanol for 2 minutes.
-
Add 100 ml of water to the mixture and continue blending for an additional minute.
-
Filter the homogenate to separate the solid and liquid phases.
-
Allow the filtrate to separate into two layers.
-
Collect the upper water-methanol layer and evaporate it under reduced pressure.
-
Extract the resulting residue with methanol.
-
Repeat this process with a total of 2.4 kg of porcine brain.
3.1.2. Column Chromatography
-
Subject the methanol extract to gravity column chromatography on a silica gel column (ICN Silica TSC, 60 Å).
-
Elute the column with a stepwise gradient of hexane/acetone mixtures:
-
10:1 (v/v) hexane/acetone
-
9:1 (v/v) hexane/acetone
-
4:1 (v/v) hexane/acetone
-
-
Collect fractions and monitor for cannabinoid receptor binding activity.
3.1.3. Thin-Layer Chromatography (TLC)
-
Further purify the active fractions using preparative TLC on silica gel 60 F254 plates.
-
Develop the plate using a hexane/acetone (4:1) solvent system.
-
The active compound will appear as a single spot with an Rf value of 0.13.
3.1.4. High-Performance Liquid Chromatography (HPLC)
-
Perform final purification using reversed-phase HPLC.
-
Mobile Phase: Acetonitrile/water (70:30, v/v).
-
Flow Rate: 1.5 ml/min.
-
Detection: Monitor at 210 nm.
-
Under these conditions, this compound elutes at approximately 22.88 minutes.
Structural Elucidation
The structure of the isolated compound was confirmed as 2-arachidonyl glyceryl ether through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy, and by comparison with a synthetically prepared standard.
3.2.1. Mass Spectrometry (MS)
-
The isolated compound was silylated with bis(trimethylsilyl)trifluoroacetamide prior to analysis.
-
Electron impact mass spectrometry revealed characteristic fragments, including a peak at m/z 219, corresponding to the glyceryl di(trimethylsilyl) moiety, and a molecular ion peak consistent with the structure of this compound.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra were acquired to determine the precise arrangement of atoms.
-
The NMR data confirmed the presence of an arachidonyl moiety and a glycerol backbone linked by an ether bond.
Cannabinoid Receptor Binding Assay
The affinity of this compound for CB1 and CB2 receptors was determined using a competitive radioligand binding assay.
-
Membrane Preparation: Prepare synaptosomal membranes from rat brain (for CB1) or use membranes from cells transfected with the respective cannabinoid receptor gene (for CB2).
-
Radioligand: Utilize a high-affinity cannabinoid receptor agonist, such as [³H]HU-243, as the radioligand.
-
Incubation: Incubate the membranes with the radioligand in the presence of varying concentrations of this compound.
-
Separation: Separate the bound and free radioligand via filtration or centrifugation.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the inhibition constant (Ki) by analyzing the displacement of the radioligand by this compound.
Signaling Pathways and Visualizations
This compound exerts its biological effects primarily through the activation of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR). The binding of this compound to the CB1 receptor initiates a cascade of intracellular signaling events.
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and characterization of this compound.
This compound Signaling Pathway via CB1 Receptor
Caption: this compound's primary signaling cascade via the CB1 receptor.
Conclusion
The discovery of this compound expanded the known repertoire of endogenous cannabinoids and provided a valuable research tool due to its inherent chemical stability. The methodologies outlined in this guide, derived from the original research, provide a foundational understanding for scientists seeking to work with this compound or to discover novel endocannabinoids. The elucidation of its signaling pathways continues to contribute to our understanding of the endocannabinoid system's role in health and disease, offering potential avenues for future therapeutic interventions.
References
Structural Elucidation of 2-Arachidonyl Glyceryl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Arachidonyl glyceryl ether (2-AGE), also known as noladin ether, is an endogenous ether lipid that has garnered significant interest within the scientific community for its role as a cannabinoid receptor agonist.[1][2][3] First isolated from porcine brain, its structural elucidation was a pivotal step in understanding the diversity of the endocannabinoid system.[1][2] This technical guide provides an in-depth overview of the structural determination of 2-AGE, including detailed experimental protocols, comprehensive spectroscopic data, and an exploration of its primary signaling pathway.
Chemical Structure and Properties
2-AGE is structurally characterized by an ether linkage between the C2 position of a glycerol backbone and the 20-carbon polyunsaturated fatty alcohol, arachidonyl alcohol. This ether linkage confers greater metabolic stability compared to its ester analogue, 2-arachidonoyl glycerol (2-AG).
| Property | Value | Reference |
| IUPAC Name | 2-{[(5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-1-yl]oxy}propane-1,3-diol | |
| Other Names | 2-Arachidonylglyceryl ether, this compound, HU-310 | |
| CAS Number | 222723-55-9 | |
| Molecular Formula | C23H40O3 | |
| Molar Mass | 364.56 g/mol |
Experimental Protocols
Isolation of 2-Arachidonyl Glyceryl Ether from Porcine Brain
The isolation of 2-AGE from biological matrices is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following protocol is based on the methodology described in the initial discovery of 2-AGE.
1. Tissue Homogenization and Extraction:
-
100 g of porcine brain is homogenized in a blender with a mixture of 200 ml of chloroform and 200 ml of methanol for 2 minutes.
-
100 ml of water is added, and the mixture is blended for an additional minute.
-
The homogenate is filtered to separate the solid and liquid phases.
2. Solvent Partitioning:
-
The filtrate is allowed to separate into two layers.
-
The upper aqueous-methanol layer is collected and the solvent is removed under reduced pressure.
-
The resulting residue is then extracted with methanol.
3. Column Chromatography:
-
The methanol extract is subjected to gravity column chromatography on silica gel.
-
The column is eluted with a gradient of hexane and acetone, starting with a 10:1 (v/v) ratio, followed by 9:1 and 4:1 ratios.
-
Fractions are collected and monitored for their ability to bind to the CB1 receptor.
4. High-Performance Liquid Chromatography (HPLC) Purification:
-
The active fractions from column chromatography are pooled and further purified by reversed-phase HPLC.
-
HPLC Conditions:
-
Mobile Phase: Acetonitrile/water (70:30, v/v)
-
Flow Rate: 1.5 ml/min
-
Detection Wavelength: 210 nm
-
Retention Time: Approximately 22.88 minutes
-
Synthesis of 2-Arachidonyl Glyceryl Ether
The chemical synthesis of 2-AGE was crucial for confirming its structure and for further pharmacological studies. The following is a representative synthetic scheme.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biosynthesis and Endogenous Presence of Noladin Ether
This guide provides a comprehensive overview of the putative endocannabinoid, this compound (2-arachidonyl glyceryl ether, 2-AGE). It covers its discovery, proposed biosynthesis, documented endogenous presence, and the experimental methodologies used for its study.
Introduction
This compound, or 2-arachidonyl glyceryl ether (2-AGE), is an ether-linked analogue of the well-known endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2]. It was first isolated from porcine brain in 2001 by Hanuš et al. and identified as a third type of endogenous cannabinoid ligand, following the amides (e.g., anandamide) and esters (e.g., 2-AG)[3][4][5]. Structurally, it is formed from the ether linkage of the alcohol analogue of arachidonic acid and glycerol. This compound is a selective agonist for the cannabinoid receptor type 1 (CB1), exhibiting high binding affinity for this receptor, while its interaction with the CB2 receptor has been a subject of varying reports. Its ether linkage makes it more stable against hydrolysis compared to the ester bond in 2-AG. However, its endogenous occurrence in the brain has been a point of discussion in the scientific community.
Biosynthesis of this compound
The complete biosynthetic pathway for this compound in vivo has not yet been fully elucidated. Unlike anandamide and 2-AG, whose formation from membrane phospholipid precursors is well-documented, the enzymatic machinery responsible for producing this compound remains to be characterized. It is suggested that its biosynthesis differs from that of 2-AG.
Putative Biosynthetic Pathway
A hypothetical pathway for the biosynthesis of this compound, drawing parallels to the synthesis of other endocannabinoids, is presented below. This pathway is speculative and awaits experimental validation.
Laboratory Synthesis
The chemical synthesis of this compound has been described and is a crucial tool for its pharmacological study. A documented synthetic route is as follows:
-
Reduction: Arachidonic acid is reduced using lithium aluminum hydride (LiAlH₄) in ether at 25°C to yield arachidonyl alcohol.
-
Mesylation: The resulting alcohol is treated with methanesulfonyl chloride (CH₃SO₂Cl) in pyridine at 25°C to form the corresponding mesylate.
-
Etherification: The mesylate is reacted with benzylideneglycerol in the presence of potassium hydroxide (KOH) in benzene at 25°C to form the ether-linked intermediate.
-
Deprotection: The benzylidene protecting group is removed using hydrochloric acid (HCl) in methanol (CH₃OH) at 25°C to yield this compound.
Endogenous Presence of this compound
This compound was first identified in porcine brain. Subsequent studies have quantified its presence in rat brain tissues. However, its presence in peripheral organs has not been consistently detected.
Quantitative Data
The following table summarizes the reported endogenous levels of this compound in various biological tissues.
| Tissue/Organism | Tissue Region | Concentration | Reference |
| Porcine | Brain | 0.5 mg from 2.4 kg | [Hanuš et al., 2001] |
| Rat | Whole Brain | 25.4 ± 3.8 pmol/g | [Fezza et al., 2002] |
| Rat | Thalamus | Highest amounts found | [Fezza et al., 2002] |
| Rat | Hippocampus | High amounts found | [Fezza et al., 2002] |
| Rat | Spleen, Heart, Liver | Not detected | [Fezza et al., 2002] |
Signaling Pathways and Metabolism
This compound primarily interacts with the endocannabinoid system, but its effects may extend to other signaling pathways.
Receptor Binding and Activation
This compound is a potent agonist of the CB1 receptor, with a reported inhibition constant (Ki) of 21.2 ± 0.5 nM. Its affinity for the CB2 receptor is considerably lower, with a Ki greater than 3 μM. However, other studies have shown that this compound can act as a full agonist at human CB2 receptors with a Ki of 480 nM, comparable to that of 2-AG. Activation of CB1 receptors by this compound leads to sedation, hypothermia, intestinal immobility, and mild antinociception in mice.
Inactivation and Metabolism
The inactivation of this compound involves a time- and temperature-dependent process of cellular uptake. This uptake is thought to be mediated by the same membrane transporter(s) as anandamide and 2-AG. Following uptake, this compound is partially incorporated into phospholipids. Due to its stable ether bond, it is less susceptible to enzymatic hydrolysis compared to 2-AG.
Experimental Protocols
Detailed methodologies are essential for the accurate study of this compound. The following sections outline the key experimental procedures for its isolation and quantification.
Isolation of this compound from Porcine Brain
This protocol is based on the original method described by Hanuš et al. (2001).
-
Homogenization and Extraction:
-
Begin with 100 g of porcine brain.
-
Add to a mixture of 200 ml chloroform and 200 ml methanol.
-
Homogenize in a blender for 2 minutes.
-
Add 100 ml of water and continue blending for another minute.
-
Filter the mixture. Two layers will form.
-
Separate the water-methanol layer and evaporate it under reduced pressure.
-
Extract the resulting residue with methanol.
-
This procedure was repeated multiple times, using a total of 2.4 kg of porcine brain, to yield a sufficient amount for analysis.
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography:
-
The methanol extract is subjected to gravity column chromatography on a silica gel column.
-
Elute with a hexane/acetone gradient, starting with a 10:1 (v/v) ratio, followed by 9:1 and 4:1.
-
-
Thin-Layer Chromatography (TLC):
-
Further purify the active fractions from the column chromatography using TLC.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The final purification is achieved using a Waters Symmetry C18 column (5 μm, 250 × 4.6 mm i.d.).
-
The mobile phase is an isocratic mixture of acetonitrile/water (70:30, v/v).
-
The flow rate is maintained at 1.5 ml/min, with UV detection at 210 nm.
-
Under these conditions, this compound has a retention time of approximately 22.88 minutes.
-
From 4.5 mg of the column fraction, 0.5 mg of pure this compound was obtained.
-
-
Quantification by LC-APCI-MS
A sensitive method for the quantification of this compound in rat tissues was developed by Fezza et al. (2002).
-
Sample Preparation:
-
Tissues are homogenized and lipids are extracted.
-
An isotope-labeled internal standard (d8-2-AGE) is added for isotope dilution mass spectrometry.
-
-
Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC-APCI-MS):
-
The lipid extract is analyzed by LC-MS.
-
The detection limit for this method is approximately 100 fmol.
-
Quantification is achieved by comparing the peak area of endogenous this compound to that of the internal standard.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound.
References
- 1. escholarship.org [escholarship.org]
- 2. This compound, a putative endocannabinoid, attenuates sensory neurotransmission in the rat isolated mesenteric arterial bed via a non-CB1/CB2 Gi/o linked receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Arachidonyl glyceryl ether, an endogenous agonist of the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumirlab.com [lumirlab.com]
- 5. 2-Arachidonyl glyceryl ether - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Noladin Ether: Signaling Pathways and Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noladin ether, also known as 2-arachidonyl glyceryl ether (2-AGE), is an endogenous ether lipid that has garnered significant interest within the scientific community for its cannabimimetic properties. Initially identified in porcine brain, it represents a class of endocannabinoids structurally distinct from the more extensively studied anandamide (AEA) and 2-arachidonoylglycerol (2-AG)[1][2][3]. Its ether linkage confers greater metabolic stability compared to the ester or amide bonds of 2-AG and AEA, respectively, suggesting a potentially longer duration of action in vivo[4]. This stability, combined with its unique pharmacological profile, makes this compound a compelling subject for research into the endocannabinoid system and a potential lead for therapeutic drug development.
This technical guide provides a comprehensive overview of the signaling pathways activated by this compound and its subsequent downstream effects. It is designed to serve as a resource for researchers, scientists, and professionals in drug development, offering a detailed summary of current knowledge, quantitative data for comparative analysis, and methodologies for key experiments.
Core Signaling Pathways of this compound
This compound exerts its biological effects primarily through interaction with cannabinoid receptors, particularly CB1 and CB2, as well as the orphan G-protein coupled receptor GPR55. Upon binding, it initiates a cascade of intracellular events that modulate various physiological processes.
Cannabinoid Receptor (CB1 and CB2) Signaling
This compound is a potent agonist at the CB1 receptor and a full agonist at the CB2 receptor. Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). Activation of these receptors by this compound leads to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effector proteins.
A primary consequence of Gi/o activation is the inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
The Gβγ subunits released upon receptor activation can directly interact with and modulate the activity of various ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. This modulation of ion channel activity contributes to the overall inhibitory effect of this compound on neuronal excitability.
Furthermore, both CB1 and CB2 receptor activation by this compound can stimulate the mitogen-activated protein kinase (MAPK) cascade , specifically the p42/p44 MAPK (ERK1/2) pathway. This activation can occur through both G-protein-dependent and independent mechanisms and plays a role in regulating gene expression, cell proliferation, and differentiation.
GPR55 Signaling
This compound is also a potent agonist of the orphan receptor GPR55. GPR55 is coupled to Gα13, and its activation by this compound leads to the stimulation of RhoA, a small GTPase involved in regulating the actin cytoskeleton, cell adhesion, and migration.
Quantitative Data Summary
The following tables summarize the available quantitative data on the binding and functional activity of this compound.
| Receptor | Parameter | Value | Cell/Tissue System | Reference |
| Human CB1 | Ki | 21.2 ± 0.5 nM | Rat brain synaptosomal membranes | |
| Human CB2 | Ki | 480 nM | CHO cells stably expressing human CB2 receptors | |
| Human GPR55 | EC50 | 10 nM | HEK293 cells expressing human GPR55 | |
| Human CB1 | EC50 | 37 nM | - |
| Downstream Effect | Receptor | Parameter | Value | Cell/Tissue System | Reference |
| Adenylyl Cyclase Inhibition | CB2 | - | Full Agonist | CHO cells stably expressing human CB2 receptors | |
| G-Protein Activation | CB2 | - | Full Agonist | CHO cells stably expressing human CB2 receptors | |
| p42/p44 MAP Kinase Activation | CB1 | - | Confirmed Activation | Porcine trabecular meshwork cells | |
| p42/p44 MAP Kinase Activation | CB2 | - | Confirmed Activation | - | |
| Intracellular Ca2+ Mobilization | TRPV1 | Weak Agonist | 36.5 ± 3.2% of maximal capsaicin response at 10 µM | HEK293 cells expressing human TRPV1 |
Note: Specific EC50/IC50 and Emax values for adenylyl cyclase inhibition and p42/p44 MAP kinase activation by this compound were not available in the reviewed literature.
Key Downstream Effects
The activation of these signaling pathways by this compound results in a range of downstream physiological and cellular effects.
Neuromodulation
Through its action on CB1 receptors in the central nervous system, this compound exhibits classic cannabimimetic effects, including sedation, hypothermia, intestinal immobility, and mild antinociception in mice. It also attenuates sensory neurotransmission, an effect that appears to be mediated by a non-CB1/CB2, pertussis toxin-sensitive Gi/o-linked receptor.
Ocular Effects
This compound has been shown to increase aqueous humor outflow facility in porcine anterior segment cultures, an effect mediated by CB1 receptors and involving the p42/p44 MAP kinase pathway. This suggests a potential therapeutic role for this compound in glaucoma by reducing intraocular pressure. The mechanism involves changes in the actin cytoskeleton of trabecular meshwork cells.
Cellular Effects
At the cellular level, this compound's activation of the MAPK pathway can influence cell fate and function. In trabecular meshwork cells, this leads to alterations in cell morphology and the actin cytoskeleton.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Signaling pathways of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing this compound's activity.
Detailed Experimental Protocols
Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of this compound for cannabinoid receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., rat brain synaptosomes for CB1, CHO cells stably expressing human CB2).
-
Radioligand (e.g., [3H]CP55,940).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5% BSA).
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and varying concentrations of this compound or vehicle.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
G-Protein Activation Assay ([³⁵S]GTPγS Binding)
Objective: To measure the ability of this compound to activate G-proteins coupled to a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA).
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, GDP, and varying concentrations of this compound or vehicle.
-
Pre-incubate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the data as specific binding versus log[this compound] to determine EC50 and Emax.
Adenylyl Cyclase Activity Assay
Objective: To determine the effect of this compound on adenylyl cyclase activity.
Materials:
-
Intact cells or cell membranes expressing the receptor of interest.
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
Cell lysis buffer.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat cells with varying concentrations of this compound or vehicle.
-
Stimulate the cells with forskolin to activate adenylyl cyclase.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels versus log[this compound] to determine the IC50 and Emax for inhibition.
p42/p44 MAP Kinase (ERK) Activation Assay (Western Blot)
Objective: To assess the phosphorylation of ERK1/2 in response to this compound treatment.
Materials:
-
Cells expressing the receptor of interest.
-
This compound.
-
Serum-free medium.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Serum-starve the cells overnight.
-
Treat the cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the fold-change in ERK phosphorylation.
Conclusion
This compound is a metabolically stable endocannabinoid with a distinct pharmacological profile, acting as a potent agonist at CB1 and GPR55 receptors and a full agonist at CB2 receptors. Its ability to modulate key signaling pathways, including the inhibition of adenylyl cyclase and activation of the MAPK cascade, translates into a range of physiological effects, from neuromodulation to the regulation of aqueous humor outflow. The detailed experimental protocols provided in this guide offer a framework for further investigation into the nuanced mechanisms of this compound's action. A deeper understanding of its signaling pathways and downstream effects will be crucial for elucidating the full therapeutic potential of this intriguing endocannabinoid. Further research is warranted to quantify the dose-dependent effects on adenylyl cyclase and MAPK activation to provide a more complete picture of its signaling efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid inhibition of adenylate cyclase. Pharmacology of the response in neuroblastoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a putative endocannabinoid, enhances motivation to eat after acute systemic administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Noladin Ether: A Putative Endocannabinoid
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Noladin ether, also known as 2-arachidonyl glyceryl ether (2-AGE), is a putative endocannabinoid that has garnered significant interest within the scientific community. First isolated from porcine brain, this ether-linked lipid mediator exhibits a distinct pharmacological profile, primarily characterized by its high affinity for the cannabinoid type 1 (CB1) receptor.[1][2][3] Its unique chemical structure, featuring an ether bond instead of the more labile ester or amide linkages found in other endocannabinoids like 2-arachidonoylglycerol (2-AG) and anandamide, confers greater metabolic stability, making it a valuable tool for investigating the endocannabinoid system and a potential lead for therapeutic drug development.[3][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its receptor binding affinities, functional activities, and effects on key signaling pathways. The methodologies of pivotal experiments are described to provide a clear understanding of the data generated.
Receptor Binding Affinity
This compound's interaction with cannabinoid and other receptors has been characterized primarily through competitive radioligand binding assays. These assays measure the ability of this compound to displace a radiolabeled ligand from its receptor, allowing for the determination of its binding affinity (Ki).
Cannabinoid Receptors (CB1 and CB2)
This compound demonstrates a marked selectivity for the CB1 receptor over the CB2 receptor. Initial studies reported a high affinity for the CB1 receptor, with a Ki value of 21.2 ± 0.5 nM, while its binding to the CB2 receptor was significantly weaker, with a Ki greater than 3 µM. This pronounced selectivity for the CB1 receptor suggests that this compound's physiological and pharmacological effects are predominantly mediated through this receptor subtype.
However, subsequent research has presented a more nuanced picture of its interaction with the CB2 receptor. One study found that this compound can act as a full agonist at human CB2 receptors with a Ki of 480 nM, a value comparable to that of the established endocannabinoid 2-AG (Ki = 1016 nM). This finding suggests that under certain conditions or in specific tissues, this compound may exert effects through the CB2 receptor.
Other Receptors
Beyond the classical cannabinoid receptors, this compound has been shown to interact with other receptor systems, including the orphan G protein-coupled receptor GPR55 and the transient receptor potential vanilloid 1 (TRPV1) channel. It is an agonist for GPR55 with an EC50 of 10 nM. Its activity at TRPV1 channels has also been investigated, with one study indicating it is a weak agonist.
Quantitative Data Summary: Receptor Binding Affinities
| Receptor | Ligand | Ki (nM) | Cell/Tissue Source | Reference |
| CB1 | This compound | 21.2 ± 0.5 | Rat brain synaptosomal membranes | |
| CB2 | This compound | > 3000 | COS cells transfected with human CB2 | |
| CB2 | This compound | 480 | CHO cells stably expressing human CB2 | |
| GPR55 | This compound | - | - |
Functional Activity and Signaling Pathways
This compound's interaction with its target receptors initiates a cascade of intracellular signaling events. Its functional activity has been assessed through various in vitro assays that measure downstream effects of receptor activation.
G Protein Coupling and Second Messenger Modulation
Like other cannabinoids, this compound exerts its effects through G protein-coupled receptors (GPCRs). Its agonism at the CB1 receptor leads to the activation of Gi/o proteins. This has been demonstrated through [35S]GTPγS binding assays, which measure the exchange of GDP for the non-hydrolyzable GTP analog [35S]GTPγS upon receptor activation.
A primary consequence of Gi/o protein activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Studies have shown that this compound effectively inhibits adenylyl cyclase activity, consistent with its role as a CB1 receptor agonist. This effect is sensitive to pertussis toxin, a known inhibitor of Gi/o protein signaling.
Mitogen-Activated Protein Kinase (MAPK) Pathway
This compound has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) cascade, a critical signaling pathway involved in cell proliferation, differentiation, and survival. Specifically, it has been demonstrated to activate the p42/44 MAPK (also known as ERK1/2) pathway in porcine trabecular meshwork cells. This activation was shown to be mediated by the CB1 receptor, as it was blocked by the selective CB1 antagonist SR141716A.
Intracellular Calcium Mobilization
The effect of this compound on intracellular calcium ([Ca2+]i) levels has also been investigated. In human vanilloid TRPV1 receptor-expressing HEK293 cells, this compound evoked a concentration-dependent increase in intracellular Ca2+. However, it was found to be a less potent agonist than capsaicin and anandamide at this receptor.
Quantitative Data Summary: Functional Activity
| Assay | Receptor | Effect | EC50/IC50 (nM) | Cell Type | Reference |
| G Protein Activation | CB2 | Agonist | - | CHO-hCB2 | |
| Adenylyl Cyclase Inhibition | CB2 | Agonist | - | CHO-hCB2, HL-60 | |
| p42/44 MAPK Activation | CB1 | Agonist | ~30 | Porcine Trabecular Meshwork | |
| Intracellular Ca2+ Increase | TRPV1 | Weak Agonist | > 1000 | hTRPV1-HEK293 | |
| GPR55 Activation | GPR55 | Agonist | 10 | - |
Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for cannabinoid receptors.
-
Methodology:
-
Membrane Preparation: Synaptosomal membranes are prepared from rat brain (for CB1) or from cells expressing the receptor of interest (e.g., COS cells transfected with the CB2 gene).
-
Incubation: The membranes are incubated with a specific concentration of a radiolabeled cannabinoid ligand (e.g., [3H]HU-243) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
-
Objective: To assess the ability of this compound to activate G proteins coupled to cannabinoid receptors.
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO-hCB2 cells) are prepared.
-
Incubation: Membranes are incubated with GDP, [35S]GTPγS, and varying concentrations of this compound.
-
Reaction Termination: The binding reaction is stopped by rapid filtration.
-
Quantification: The amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.
-
Data Analysis: The increase in [35S]GTPγS binding in the presence of this compound indicates G protein activation.
-
Adenylyl Cyclase Activity Assay
-
Objective: To measure the effect of this compound on the production of cAMP.
-
Methodology:
-
Cell Culture: Cells expressing the receptor of interest (e.g., CHO-hCB2 or HL-60 cells) are cultured.
-
Treatment: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation and then stimulated with forskolin (to activate adenylyl cyclase) in the presence or absence of this compound.
-
cAMP Measurement: Intracellular cAMP levels are determined using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A decrease in forskolin-stimulated cAMP levels in the presence of this compound indicates inhibition of adenylyl cyclase.
-
p42/44 MAP Kinase (ERK1/2) Activation Assay
-
Objective: To determine if this compound activates the MAPK signaling pathway.
-
Methodology:
-
Cell Treatment: Cultured cells (e.g., porcine trabecular meshwork cells) are treated with this compound for a specific time period.
-
Protein Extraction: Total cell lysates are prepared.
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (activated) forms of p42/44 MAPK. Antibodies against total p42/44 MAPK are used as a loading control.
-
Detection: The protein bands are visualized using chemiluminescence or other detection methods.
-
Data Analysis: An increase in the ratio of phosphorylated p42/44 MAPK to total p42/44 MAPK indicates activation of the pathway.
-
Intracellular Calcium Measurement
-
Objective: To measure changes in intracellular calcium concentration in response to this compound.
-
Methodology:
-
Cell Loading: Cells (e.g., hTRPV1-HEK293) are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fura-2 AM.
-
Stimulation: this compound is added to the cells, and changes in fluorescence are monitored over time using a fluorescence microscope or a plate reader.
-
Data Analysis: An increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. The magnitude and kinetics of the response are analyzed.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways activated by this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Experimental Workflow: p42/44 MAPK Activation Assay
Caption: Workflow for a p42/44 MAPK activation assay.
In Vivo Effects
In animal models, this compound has been shown to produce a range of cannabimimetic effects, consistent with its action as a CB1 receptor agonist. These effects include sedation, hypothermia, intestinal immobility, and mild antinociception in mice. These in vivo findings further support the notion that this compound acts as a functional endocannabinoid.
Conclusion
This compound presents a compelling pharmacological profile as a putative endocannabinoid with a notable preference for the CB1 receptor. Its greater metabolic stability compared to other endocannabinoids makes it an invaluable research tool for elucidating the physiological roles of the endocannabinoid system. The conflicting reports regarding its affinity for the CB2 receptor and its definitive presence in the brain highlight areas that warrant further investigation. Future research should focus on clarifying these discrepancies and further exploring the therapeutic potential of this unique lipid mediator and its more stable analogs. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's pharmacology.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. [PDF] The Endocannabinoid this compound Acts as a Full Agonist at Human CB2 Cannabinoid Receptors | Semantic Scholar [semanticscholar.org]
- 3. lumirlab.com [lumirlab.com]
- 4. The endocannabinoid this compound acts as a full agonist at human CB2 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Noladin Ether: A Technical Guide to Cannabinoid Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and selectivity of Noladin Ether (2-arachidonyl glyceryl ether), an endogenous cannabinoid ligand, for the cannabinoid receptors CB1 and CB2. This document synthesizes key quantitative data, details common experimental methodologies, and illustrates relevant biological pathways to serve as a comprehensive resource for the scientific community.
Executive Summary
This compound is an ether-linked endocannabinoid that has been the subject of considerable research due to its potential physiological roles and therapeutic applications. Initially identified as a selective CB1 receptor agonist, subsequent studies have revealed a more complex pharmacological profile. This guide consolidates the available data, indicating that while this compound exhibits a notable affinity for the CB1 receptor, it also functions as a full agonist at the CB2 receptor. The presented data highlights the variability in reported binding affinities, underscoring the importance of standardized experimental conditions in cannabinoid research.
Quantitative Data: Binding Affinity and Functional Activity
The binding affinity (Ki) and functional activity (EC50/IC50) of this compound at human and rat cannabinoid receptors are summarized below. These values are compiled from multiple studies and reflect the range of reported potencies.
Table 1: this compound Binding Affinity (Ki) for Cannabinoid Receptors
| Compound | Receptor | Species/Tissue Source | Radioligand Used | Ki (nM) | Reference |
| This compound | CB1 | Rat Brain Synaptosomal Membranes | [3H]HU-243 | 21.2 ± 0.5 | [1][2][3] |
| This compound | CB1 | Human Neocortical Synaptosomes | [3H]-CP55,940 | 98 | [4] |
| This compound | CB2 | Transfected CHO cells (human) | Not Specified | 480 | [5] |
| This compound | CB2 | COS cells transfected with CB2 | Not Specified | > 3000 |
Note: The significant discrepancy in CB2 binding affinity highlights the evolution of understanding of this compound's pharmacology. Early reports suggested weak binding, while later, more detailed studies established its activity at CB2 receptors.
Table 2: this compound Functional Activity at Cannabinoid Receptors
| Activity Type | Receptor | Assay | Parameter | Value (nM) | Reference |
| Agonist Activity | CB1 | Forskolin-stimulated cAMP formation | IC50 | 427 | |
| Agonist Activity | CB2 | G Protein Activation | EC50 | Potency: CP 55,940 > NE ≥ 2-AG | |
| Agonist Activity | CB2 | Adenylyl Cyclase Inhibition | EC50 | Potency: CP 55,940 > NE ≥ 2-AG |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to characterize the binding and functional properties of this compound at cannabinoid receptors.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials and Reagents:
-
Cell Membranes: Commercially available or prepared from cells (e.g., CHO, HEK-293) stably expressing human or rat CB1 or CB2 receptors.
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, such as [3H]CP-55,940 or [3H]WIN 55,212-2.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Typically 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/B or GF/C glass fiber) and a cell harvester.
-
Scintillation Counter and Cocktail.
Procedure:
-
Preparation: Serially dilute this compound in assay buffer to achieve a range of final concentrations.
-
Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or near its Kd), and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Use non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the ability of a ligand to activate G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation.
Materials and Reagents:
-
Cell Membranes: From cells expressing the cannabinoid receptor of interest.
-
[35S]GTPγS: Radiolabeled guanosine triphosphate analog.
-
GDP (Guanosine Diphosphate): To ensure G-proteins are in their inactive state at the start of the assay.
-
Test Compound: this compound.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, EDTA, and NaCl.
-
Filtration and Scintillation Counting materials as described above.
Procedure:
-
Pre-incubation: Incubate cell membranes with GDP to ensure G-proteins are in the GDP-bound (inactive) state.
-
Reaction Initiation: In a 96-well plate, combine the pre-incubated membranes, varying concentrations of this compound, and [35S]GTPγS. Include basal (no agonist) and non-specific binding (excess unlabeled GTPγS) controls.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for receptor activation and [35S]GTPγS binding.
-
Termination and Filtration: Stop the reaction and separate bound from unbound [35S]GTPγS via rapid filtration, as described in the radioligand binding assay.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the specific [35S]GTPγS binding (Total - Non-specific) against the logarithm of the this compound concentration.
-
Use non-linear regression to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by this compound and the workflows of the experimental protocols described above.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a [35S]GTPγS functional assay.
Caption: this compound signaling via Gi/o-coupled cannabinoid receptors.
Discussion and Conclusion
The pharmacological profile of this compound is multifaceted. Initial research highlighted its selectivity for the CB1 receptor, suggesting its potential for CNS-targeted therapies. However, more recent and comprehensive studies have unequivocally demonstrated that this compound is also a full agonist at the CB2 receptor, with a potency comparable to other endocannabinoids like 2-arachidonoylglycerol. This dual agonism implies that this compound may have significant physiological functions in both the central nervous system and the periphery, particularly in the immune system where CB2 receptors are predominantly expressed.
The activation of CB1 and CB2 receptors by this compound initiates signaling through pertussis toxin-sensitive Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Furthermore, signaling through the Gβγ subunit can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically p42/44 MAP kinase (ERK). These signaling cascades are fundamental to the diverse physiological effects mediated by cannabinoids.
For drug development professionals, the dual agonism of this compound presents both opportunities and challenges. While it may offer a broad spectrum of therapeutic effects, achieving selectivity for specific desired outcomes may be difficult. The data and protocols presented in this guide provide a foundational understanding for future research aimed at elucidating the precise physiological roles of this compound and for the development of novel cannabinoid-based therapeutics with improved selectivity and efficacy. The variability in reported binding affinities underscores the need for standardized assay conditions and careful interpretation of results across different studies.
References
- 1. lumirlab.com [lumirlab.com]
- 2. researchgate.net [researchgate.net]
- 3. lumirlab.com [lumirlab.com]
- 4. Binding affinity and agonist activity of putative endogenous cannabinoids at the human neocortical CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The endocannabinoid this compound acts as a full agonist at human CB2 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Synthesis of 2-Arachidonyl Glyceryl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis of 2-arachidonyl glyceryl ether (2-AGE), also known as noladin ether. Discovered in 2001 by Hanuš and colleagues, 2-AGE is an endogenous cannabinoid that demonstrates selective agonist activity at the CB1 receptor, playing a significant role in various physiological processes.[1][2] This document details the established synthetic pathway, provides experimental protocols for key reactions, presents quantitative data in a structured format, and illustrates the primary signaling cascade initiated by 2-AGE.
Chemical Synthesis Overview
The most widely recognized synthesis of 2-arachidonyl glyceryl ether follows a four-step process originating from arachidonic acid.[1][2] This synthetic route involves the reduction of the carboxylic acid, activation of the resulting alcohol via mesylation, subsequent etherification with a protected glycerol molecule, and a final deprotection step to yield the target compound.
A schematic overview of this synthetic pathway is presented below:
Caption: Synthetic pathway for 2-arachidonyl glyceryl ether.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and biological activity of 2-arachidonyl glyceryl ether.
| Step | Reaction | Reagents | Temperature (°C) | Reported Yield (%) |
| a | Reduction | LiAlH₄ / Ether | 25 | Not Specified |
| b | Mesylation | CH₃SO₂Cl / Pyridine | 25 | Not Specified |
| c | Etherification | Benzylideneglycerol-KOH / Benzene | 25 | Not Specified |
| d | Deprotection | HCl / CH₃OH | 25 | Not Specified |
| Receptor | Binding Affinity (Ki) | Reference |
| CB1 | 21.2 ± 0.5 nM | [1] |
| CB2 | > 3 µM |
Experimental Protocols
The following are detailed methodologies for the key experimental steps in the synthesis of 2-arachidonyl glyceryl ether, based on the seminal work by Hanuš et al. (2001) and supplemented with general procedures for analogous reactions.
Step a: Reduction of Arachidonic Acid to Arachidonyl Alcohol
-
Objective: To reduce the carboxylic acid functionality of arachidonic acid to a primary alcohol.
-
Reagents:
-
Arachidonic Acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
-
Procedure: A solution of arachidonic acid in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is then allowed to warm to room temperature (25 °C) and stirred until the reaction is complete (monitored by TLC). Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield arachidonyl alcohol.
Step b: Mesylation of Arachidonyl Alcohol
-
Objective: To convert the hydroxyl group of arachidonyl alcohol into a good leaving group (mesylate) for the subsequent etherification.
-
Reagents:
-
Arachidonyl Alcohol
-
Methanesulfonyl chloride (CH₃SO₂Cl)
-
Pyridine (or another suitable base like triethylamine)
-
Anhydrous solvent (e.g., dichloromethane or pyridine)
-
-
Procedure: To a solution of arachidonyl alcohol in the anhydrous solvent, cooled to 0 °C, methanesulfonyl chloride is added dropwise. The reaction mixture is stirred at 25 °C until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with a dilute acid solution (to remove pyridine), followed by a saturated sodium bicarbonate solution and brine. The organic phase is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford arachidonyl mesylate.
Step c: Etherification with Benzylideneglycerol
-
Objective: To form the ether linkage between arachidonyl mesylate and a protected glycerol molecule.
-
Reagents:
-
Arachidonyl Mesylate
-
1,2-O-Benzylidene-rac-glycerol
-
Potassium hydroxide (KOH)
-
Benzene (or a suitable alternative solvent like toluene)
-
-
Procedure: A mixture of 1,2-O-benzylidene-rac-glycerol and powdered potassium hydroxide in benzene is stirred at 25 °C. A solution of arachidonyl mesylate in benzene is then added, and the reaction is stirred until completion (monitored by TLC). The reaction mixture is then diluted with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the protected 2-arachidonyl glyceryl ether.
Step d: Deprotection to Yield 2-Arachidonyl Glyceryl Ether
-
Objective: To remove the benzylidene protecting group to yield the final product.
-
Reagents:
-
Protected 2-arachidonyl glyceryl ether
-
Hydrochloric acid (HCl)
-
Methanol (CH₃OH)
-
-
Procedure: The protected 2-arachidonyl glyceryl ether is dissolved in a methanolic solution of hydrochloric acid and stirred at 25 °C. The progress of the deprotection is monitored by TLC. Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the methanol is removed under reduced pressure. The residue is then extracted with an organic solvent, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 2-arachidonyl glyceryl ether, is purified by column chromatography.
Signaling Pathway of 2-Arachidonyl Glyceryl Ether
2-Arachidonyl glyceryl ether exerts its biological effects primarily through the activation of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR). The binding of 2-AGE to the CB1 receptor initiates a cascade of intracellular signaling events.
Caption: 2-AGE signaling through the CB1 receptor.
Upon binding of 2-AGE, the CB1 receptor activates an associated inhibitory G-protein (Gi/o). This activation leads to several downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Modulation of Ion Channels: The G-protein directly modulates the activity of ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
-
Activation of MAP Kinase Pathway: The signaling cascade also involves the activation of the mitogen-activated protein kinase (MAPK) pathway, which plays a role in regulating various cellular processes, including gene expression and cell survival.
Together, these signaling events contribute to the diverse physiological and pharmacological effects of 2-arachidonyl glyceryl ether.
References
Noladin Ether Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noladin ether, or 2-arachidonyl glyceryl ether (2-AGE), is an endogenous cannabinoid (endocannabinoid) first isolated from porcine brain.[1][2] Structurally distinct from the more well-known endocannabinoids anandamide (an amide) and 2-arachidonoylglycerol (2-AG, an ester), this compound is characterized by a stable ether linkage. This inherent stability to hydrolysis has made it an attractive scaffold for the development of cannabinoid receptor modulators.[1] This document provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, focusing on their interactions with cannabinoid receptors.
Core Structure and Pharmacological Profile
This compound is a selective agonist for the cannabinoid type 1 (CB1) receptor, with a binding affinity (Ki) of 21.2 ± 0.5 nM.[1][2] In contrast, it exhibits very weak binding to the CB2 receptor (Ki > 3 µM). In vivo studies in mice have shown that this compound induces a range of cannabinoid-like effects, including sedation, hypothermia, intestinal immobility, and mild antinociception. Beyond the classical cannabinoid receptors, this compound has also been identified as a potent agonist of the orphan G protein-coupled receptor GPR55.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the this compound structure have revealed key pharmacophoric features that govern its affinity and activity at cannabinoid receptors. These studies have primarily focused on modifications of the arachidonyl chain, the glycerol backbone, and the ether linkage.
Data Presentation: Quantitative SAR of this compound Analogs
The following table summarizes the binding affinities of this compound and a series of its regioisomers and analogs for the rat brain CB1 receptor. This data is critical for understanding the structural requirements for high-affinity binding.
| Compound | Modification from this compound | Ki (nM) for CB1 Receptor |
| This compound (2-AGE) | - | 21.2 |
| 1-Arachidonyl glyceryl ether | Isomer: Ether linkage at sn-1 position | > 1000 |
| 3-Arachidonyl glyceryl ether | Isomer: Ether linkage at sn-3 position | > 1000 |
| 2-Oleoyl glyceryl ether | Arachidonyl chain replaced with oleoyl (C18:1) chain | > 1000 |
| 2-Linoleoyl glyceryl ether | Arachidonyl chain replaced with linoleoyl (C18:2) chain | 250 |
| 2-Homo-γ-linolenoyl glyceryl ether | Arachidonyl chain replaced with homo-γ-linolenoyl (C20:3) chain | 120 |
| 2-Docosahexaenoyl glyceryl ether | Arachidonyl chain replaced with docosahexaenoyl (C22:6) chain | 80 |
| 2-Arachidonyl-1-O-methyl-glycerol | Methylation of the sn-1 hydroxyl group | 150 |
| 2-Arachidonyl-3-O-methyl-glycerol | Methylation of the sn-3 hydroxyl group | 180 |
| 2-Arachidonyl-1,3-di-O-methyl-glycerol | Methylation of both sn-1 and sn-3 hydroxyl groups | > 1000 |
Data synthesized from Appendino et al., 2003.
Key SAR Insights:
-
Position of the Ether Linkage: The position of the arachidonyl ether linkage on the glycerol backbone is critical for CB1 receptor affinity. The natural 2-substituted isomer (this compound) displays high affinity, whereas the 1- and 3-substituted regioisomers are essentially inactive.
-
The Arachidonyl Chain: The C20 tetra-unsaturated arachidonyl moiety is a primary determinant of high affinity. Analogs with different fatty acid chains, such as oleoyl (C18:1) and linoleoyl (C18:2), exhibit significantly reduced affinity. However, increasing the chain length and degree of unsaturation, as seen in the docosahexaenoyl analog (C22:6), can lead to a recovery of affinity. This suggests that the length and conformation of the aliphatic chain are crucial for optimal interaction with the receptor binding pocket.
-
Glycerol Hydroxyl Groups: The free hydroxyl groups on the glycerol backbone are important for maintaining high affinity. Methylation of either the sn-1 or sn-3 hydroxyl group leads to a decrease in affinity, and di-methylation results in a dramatic loss of activity. This indicates that these hydroxyl groups may act as hydrogen bond donors or acceptors within the CB1 receptor binding site.
Experimental Protocols
Synthesis of this compound Analogs
A general synthetic scheme for this compound and its analogs is presented below. This multi-step synthesis allows for the introduction of various alkyl chains to probe the SAR.
General Synthetic Scheme:
-
Protection of Glycerol: The sn-1 and sn-3 hydroxyl groups of glycerol are protected, often as a benzylidene acetal.
-
Alkylation: The remaining free hydroxyl group at the sn-2 position is alkylated with the desired alkyl mesylate (e.g., arachidonyl mesylate) under basic conditions.
-
Deprotection: The protecting group is removed to yield the final 2-alkyl glyceryl ether.
DOT Script for Synthesis Workflow:
Caption: Synthetic workflow for this compound.
Cannabinoid Receptor Binding Assay
The affinity of this compound analogs for the CB1 receptor is typically determined using a competitive radioligand binding assay.
Protocol Outline:
-
Membrane Preparation: Synaptosomal membranes are prepared from rat brain tissue, which is a rich source of CB1 receptors.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4) is used to maintain physiological conditions.
-
Radioligand: A high-affinity cannabinoid receptor agonist, such as [3H]CP-55,940, is used as the radioligand.
-
Competitive Binding: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound analog).
-
Incubation: The reaction mixture is incubated at 30°C for 60-90 minutes to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
DOT Script for Binding Assay Workflow:
References
Methodological & Application
Animal Models for Studying the Effects of Noladin Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noladin ether, a synthetic ether analog of 2-arachidonoylglycerol (2-AG), is a potent and selective agonist for the cannabinoid receptor type 1 (CB1) and also exhibits activity at the CB2 receptor.[1][2][3][4] Its increased stability compared to endogenous cannabinoids makes it a valuable tool for investigating the physiological and pathophysiological roles of the endocannabinoid system.[5] This document provides detailed application notes and protocols for utilizing animal models to study the diverse effects of this compound, including its impact on appetite, motivation, and sensory perception. The protocols outlined below are primarily focused on rodent models (rats and mice), which are the most commonly used systems for cannabinoid research.
Data Presentation: Quantitative Effects of this compound in Animal Models
The following tables summarize the quantitative data from key studies investigating the effects of this compound.
Table 1: Effects of this compound on Food Intake in Rats
| Animal Model | Administration Route | Dose (mg/kg) | Primary Outcome | Observation Time | Reference |
| Non-deprived male rats | Intraperitoneal (IP) | 0.5 | Significant increase in 1-hour food intake | 1 hour | |
| Non-deprived male rats | Intraperitoneal (IP) | 1.0 | Increased 1-hour food intake | 1 hour | |
| Non-deprived male rats | Intraperitoneal (IP) | 2.0 | No significant effect on food intake | 1-2 hours | |
| Free-feeding rats | Intra-accumbens shell infusion | Not specified | Potent, dose-dependent stimulation of chow intake | Not specified |
Table 2: Effects of this compound on Motivation for Food in Rats
| Animal Model | Experimental Paradigm | Administration Route | Dose (mg/kg) | Primary Outcome | Reference |
| Male rats | Progressive Ratio (PR) Schedule | Intraperitoneal (IP) | 0.5 | Significant increase in total lever presses |
Table 3: Cannabinoid Tetrad Effects of this compound in Mice
| Animal Model | Tetrad Component | Administration Route | Dose (mg/kg) | Primary Outcome | Reference |
| Mice | Sedation/Hypomotility | Intraperitoneal (IP) | Not specified | Induction of sedation | |
| Mice | Hypothermia | Intraperitoneal (IP) | Not specified | Reduction in rectal body temperature | |
| Mice | Intestinal Immobility | Intraperitoneal (IP) | Not specified | Decreased gastrointestinal transit | |
| Mice | Antinociception | Intraperitoneal (IP) | Not specified | Mild analgesic effect |
Experimental Protocols
Assessment of Food Intake in Rats
Objective: To evaluate the effect of this compound on food consumption in non-deprived rats.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
This compound
-
Vehicle (e.g., 1:1:18 solution of ethanol, Cremophor RH-40, and saline)
-
Standard laboratory chow
-
Metabolic cages for individual housing and food intake measurement
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Acclimation: House rats individually in metabolic cages for at least 3 days prior to the experiment to acclimate them to the environment and handling.
-
Baseline Measurement: Measure baseline food intake for 24 hours before the start of the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in the vehicle. The final injection volume should be 1 ml/kg.
-
Administration: On the test day, inject rats intraperitoneally with either vehicle or this compound at the desired doses (e.g., 0.5, 1.0, and 2.0 mg/kg).
-
Food Presentation: Immediately after injection, provide a pre-weighed amount of standard laboratory chow.
-
Data Collection: Measure the amount of chow consumed at 1-hour and 2-hour intervals post-injection.
-
Analysis: Calculate the cumulative food intake at each time point and compare the effects of different doses of this compound to the vehicle control using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Caption: Experimental workflow for assessing this compound's effect on food intake.
Progressive Ratio (PR) Schedule for Motivational Assessment in Rats
Objective: To assess the motivation of rats to work for a food reward following the administration of this compound.
Materials:
-
Male Wistar rats
-
This compound and vehicle
-
Operant conditioning chambers equipped with a lever and a food pellet dispenser
-
Data acquisition software
-
High-fat, high-sugar food pellets (as a highly palatable reward)
Procedure:
-
Food Restriction: Rats are typically food-restricted to 85-90% of their free-feeding body weight to ensure motivation.
-
Training:
-
Train rats to press a lever for a food pellet reward on a fixed-ratio 1 (FR1) schedule (one press = one pellet).
-
Once the response is acquired, switch to a progressive ratio schedule. A common schedule is an exponential progression where the number of presses required for each subsequent reward increases (e.g., 1, 2, 4, 6, 9, 12, etc.).
-
-
Baseline Sessions: Conduct daily PR sessions until responding stabilizes.
-
Test Session:
-
On the test day, administer this compound (e.g., 0.5 mg/kg, IP) or vehicle.
-
Place the rat in the operant chamber and start the PR session.
-
The session typically lasts for a set duration (e.g., 60 minutes) or until a "breakpoint" is reached (the point at which the rat ceases to respond for a defined period).
-
-
Data Collection: Record the total number of lever presses, the highest ratio completed (breakpoint), and the number of rewards earned.
-
Analysis: Compare the motivational parameters between the this compound and vehicle-treated groups.
Caption: Workflow for the Progressive Ratio (PR) schedule experiment.
Cannabinoid Tetrad Test in Mice
Objective: To screen for the cannabimimetic effects of this compound in mice by assessing four key physiological and behavioral parameters.
Materials:
-
Male mice (e.g., C57BL/6 strain)
-
This compound and vehicle
-
Open field arena
-
Horizontal bar apparatus for catalepsy test
-
Rectal thermometer
-
Hot plate or tail-immersion apparatus for analgesia testing
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administration: Inject mice with this compound or vehicle (IP).
-
Testing Battery (conducted at a set time post-injection, e.g., 30 minutes):
-
Spontaneous Activity (Hypomotility): Place the mouse in the center of an open-field arena. Record the number of line crossings or total distance traveled for a set period (e.g., 5-10 minutes). A decrease in activity indicates hypomotility.
-
Catalepsy (Bar Test): Gently place the mouse's forepaws on a horizontal bar raised approximately 3-4 cm from the surface. Measure the time the mouse remains immobile in this position. Immobility for more than 20 seconds is typically considered catalepsy.
-
Hypothermia: Measure the rectal body temperature using a digital thermometer. A decrease in body temperature compared to vehicle-treated animals indicates hypothermia.
-
Analgesia (Hot Plate Test): Place the mouse on a hot plate maintained at a constant temperature (e.g., 52-55°C). Record the latency to the first sign of nociception (e.g., paw licking, jumping). An increased latency indicates an analgesic effect. A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.
-
-
Analysis: Compare the results for each component of the tetrad test between the this compound and vehicle-treated groups.
Caption: The four components of the cannabinoid tetrad test.
Assessment of Intestinal Motility in Mice
Objective: To determine the effect of this compound on gastrointestinal transit time.
Materials:
-
Male mice
-
This compound and vehicle
-
Charcoal meal (e.g., 5% charcoal in 10% gum acacia)
-
Oral gavage needles
Procedure:
-
Fasting: Fast the mice for a predetermined period (e.g., 12-18 hours) with free access to water.
-
Administration: Administer this compound or vehicle (IP).
-
Charcoal Meal: At a set time after drug administration (e.g., 30 minutes), administer a charcoal meal orally via gavage (e.g., 0.1 ml/10g body weight).
-
Euthanasia and Dissection: After a specific time (e.g., 20-30 minutes), euthanize the mice by an approved method (e.g., cervical dislocation).
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance the charcoal meal has traveled.
-
Analysis: Calculate the intestinal transit as a percentage of the total length of the small intestine: (distance traveled by charcoal / total length of small intestine) x 100. Compare the transit percentages between the this compound and vehicle groups.
Signaling Pathways
This compound exerts its effects primarily through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.
CB1/CB2 Receptor Signaling Cascade
Activation of CB1 and CB2 receptors by this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, including inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. Furthermore, CB1 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the p42/p44 MAPK (also known as ERK1/2) pathway.
Caption: Simplified signaling pathway of this compound via CB1/CB2 receptors.
References
- 1. Assessment of dependence potential and abuse liability of Δ8-tetrahydrocannabinol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a putative endocannabinoid, attenuates sensory neurotransmission in the rat isolated mesenteric arterial bed via a non-CB1/CB2 Gi/o linked receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Arachidonyl glyceryl ether, an endogenous agonist of the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumirlab.com [lumirlab.com]
- 5. Tetrad test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Noladin Ether Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noladin ether (2-arachidonyl glyceryl ether, 2-AGE) is an endogenous ether-linked lipid that acts as an agonist for the cannabinoid receptors, demonstrating selectivity for the CB1 receptor.[1][2][3] First isolated from porcine brain, it represents a third class of endocannabinoids, distinct from the more extensively studied ethanolamides (e.g., anandamide) and 2-acylglycerols (e.g., 2-AG).[1][4] Due to its ether linkage, this compound is more stable than ester-based endocannabinoids, making it a valuable tool for investigating the endocannabinoid system. These application notes provide detailed protocols for the administration of this compound to rats and mice, summarizing key quantitative data and outlining relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species/Tissue Source | Ki (nM) | Reference |
| CB1 | Rat Brain Synaptosomal Membranes | 21.2 ± 0.5 | |
| CB2 | COS Cells (transfected with human CB2 gene) | > 3000 | |
| CB2 | Transfected CHO cells (human) | 480 |
Table 2: In Vivo Effects of this compound in Mice
| Parameter | Species/Strain | Dose | Route of Administration | Effect | Reference |
| Sedation | Sabra | Not specified | Not specified | Increased immobility | |
| Hypothermia | Sabra | Not specified | Not specified | Decrease in rectal temperature | |
| Intestinal Immobility | Sabra | Not specified | Not specified | Reduced defecation | |
| Antinociception | Sabra | Not specified | Not specified | Mild increase in hot-plate latency |
Table 3: Effects of this compound on Food Intake in Rats
| Parameter | Species/Strain | Dose (mg/kg) | Route of Administration | Effect | Reference |
| Chow Intake | Lister Hooded | 0.5, 1.0, 2.0 | Intraperitoneal | Dose-dependent increase in 2-hour food intake | |
| Food Motivation (Progressive Ratio) | Lister Hooded | 0.5 | Intraperitoneal | Increased lever presses and break-point | |
| Chow Intake (Free-feeding) | Wistar | Not specified | Intra-accumbens | Potent, dose-dependent stimulation | |
| Dietary Preference (High-fat vs. High-carbohydrate) | Wistar | Not specified | Intra-accumbens | Preferential enhancement of fat consumption |
Table 4: Effects of this compound on Vasorelaxation in Rats
| Parameter | Tissue | Concentration (µM) | Effect | Reference |
| Sensory Neurogenic Relaxation | Isolated Mesenteric Arterial Bed | 0.1 - 3 | Concentration-dependent attenuation | |
| Vasorelaxation at 8 Hz | Isolated Mesenteric Arterial Bed | 1 | Reduced from 57.3 ± 6.8% to 23.3 ± 3.8% |
Signaling Pathways
This compound primarily exerts its effects through the activation of the cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR). In some systems, this activation has been shown to stimulate the p42/p44 mitogen-activated protein kinase (MAPK) pathway. In other contexts, its actions are mediated by a pertussis toxin (PTX)-sensitive Gi/o protein-coupled receptor, independent of CB1 and CB2 receptors.
Caption: this compound signaling via the CB1 receptor and MAPK pathway.
Experimental Protocols
Protocol 1: Assessment of Acute Hyperphagic Effects of Systemic this compound in Rats
This protocol is adapted from studies investigating the effects of this compound on food intake.
1. Animals:
-
Adult male Lister Hooded rats (250-300 g).
-
Individually house animals and maintain on a 12:12 h light-dark cycle.
-
Provide ad libitum access to standard laboratory chow and water, unless otherwise specified.
2. Drug Preparation:
-
Prepare this compound at concentrations of 0.5, 1.0, and 2.0 mg/kg.
-
A vehicle solution should be used for the control group. The specific vehicle composition should be optimized for solubility and biocompatibility.
3. Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Habituate animals to handling and injection procedures for several days prior to the experiment to minimize stress-induced effects.
4. Experimental Procedure:
-
Test non-deprived rats during the light phase to ensure low baseline food intake.
-
Following injection, return the animals to their home cages with a pre-weighed amount of chow.
-
Measure food intake at 1 and 2 hours post-injection by weighing the remaining chow.
5. Data Analysis:
-
Analyze the data using an appropriate statistical test, such as ANOVA, to compare food intake between the different dose groups and the vehicle control.
-
A p-value of < 0.05 is typically considered statistically significant.
Caption: Workflow for assessing this compound's effect on food intake.
Protocol 2: In Vivo Cannabinoid Tetrad Test in Mice
This protocol is based on the classic tetrad of tests used to evaluate cannabinoid-like activity.
1. Animals:
-
Male Sabra mice.
-
House in groups with ad libitum access to food and water.
2. Drug Preparation and Administration:
-
Prepare synthetic this compound for injection. The vehicle and concentration should be determined based on preliminary studies.
-
Administer the drug via a suitable route (e.g., intraperitoneal).
3. Experimental Procedure:
-
Allow a 10-minute interval between injection and the start of behavioral testing.
-
Ambulation (Locomotor Activity): Measure locomotor activity in an open-field test.
-
Ring Immobility (Catalepsy): At 18 minutes post-injection, place the mouse on a 5.5 cm diameter ring and measure the time it remains motionless over a 4-minute period.
-
Hypothermia: At 22-23 minutes post-injection, measure rectal temperature.
-
Antinociception: At 22-23 minutes post-injection, assess pain response using the hot-plate latency test.
-
Intestinal Motility: Can be indirectly assessed by counting the number of fecal pellets during the open-field test.
4. Data Analysis:
-
Use t-tests for independent samples to compare the results of the this compound-treated group with the vehicle-treated control group for each parameter.
-
A p-value < 0.05 is considered significant.
Caption: Logical flow of the cannabinoid tetrad test.
References
Application Note: Quantification of Noladin Ether in Brain Tissue using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noladin ether, also known as 2-arachidonyl glyceryl ether (2-AGE), is an endogenous ether lipid that has garnered significant interest within the scientific community due to its activity as a cannabinoid receptor agonist.[1] It primarily interacts with the cannabinoid receptor type 1 (CB1) and has been implicated in various physiological processes, including sedation, hypothermia, and intestinal immobility.[2][3][4] The ether linkage in this compound makes it more resistant to enzymatic degradation compared to the ester-containing endocannabinoid 2-arachidonoylglycerol (2-AG), suggesting a potentially distinct role in endocannabinoid signaling.[2] However, there is ongoing scientific discussion regarding its endogenous presence and concentrations in mammalian brain tissue.
Accurate quantification of this compound in brain tissue is crucial for understanding its neurophysiological and pathological roles. This application note provides a detailed protocol for the quantification of this compound in brain tissue using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and selective analytical technique.
Experimental Protocols
This protocol outlines the necessary steps from tissue preparation to data acquisition for the quantification of this compound.
Brain Tissue Homogenization
-
Excise brain tissue and immediately flash-freeze in liquid nitrogen to minimize post-mortem enzymatic activity. Store at -80°C until use.
-
Weigh the frozen brain tissue (typically 50-100 mg).
-
To the frozen tissue, add a pre-chilled homogenization buffer (e.g., 0.25 M sucrose solution) at a ratio of 1:3 (w/v).
-
Add an appropriate amount of homogenization beads (e.g., 0.5 mm glass beads, equal to the tissue mass).
-
Homogenize the tissue using a bead-based homogenizer (e.g., Bullet Blender™) at a designated speed and time (e.g., speed 6 for 3 minutes).
-
Visually inspect the homogenate for completeness. If necessary, repeat the homogenization step.
-
Centrifuge the homogenate to pellet the beads and cellular debris.
-
Collect the supernatant for the lipid extraction procedure.
Lipid Extraction
The following is a modified Bligh-Dyer method for the extraction of lipids, including this compound, from the brain tissue homogenate.
-
To the collected supernatant, add a mixture of chloroform and methanol (1:2, v/v).
-
Spike the sample with an internal standard. While a deuterated this compound is ideal, it is not readily commercially available. A suitable alternative is 2-arachidonoyl glycerol-d8 (2-AG-d8) or 2-arachidonoyl glycerol-d5, due to its structural similarity.
-
Vortex the mixture vigorously for 1 minute.
-
Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex again for 1 minute and then centrifuge to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., acetonitrile/water, 70:30 v/v).
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is suitable for the separation of this compound.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution should be optimized to ensure sufficient separation of this compound from other matrix components. A typical gradient might start at 70% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): The following MRM transition should be used for the detection and quantification of this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 365.3 | 273.3, 191.2, 121.2 |
-
Instrument Settings: Parameters such as collision energy, cone voltage, and source temperature should be optimized for the specific instrument being used to maximize the signal intensity for the specified MRM transition.
Data Presentation
The following table summarizes the quantitative data for the LC-MS/MS method for this compound in brain tissue, based on available literature. A full in-house validation is recommended to establish method-specific performance characteristics.
| Parameter | Result | Reference |
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL | |
| Linearity Range | Up to 10 ng/mL | |
| Accuracy & Precision | Within FDA bioanalytical method validation guidelines | |
| Recovery | Good | |
| Matrix Effect | Low |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
This compound Signaling Pathways
Caption: this compound Signaling Pathways.
References
- 1. 2-Arachidonyl glyceryl ether - Wikipedia [en.wikipedia.org]
- 2. 2-Arachidonyl glyceryl ether, an endogenous agonist of the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumirlab.com [lumirlab.com]
- 4. 2-arachidonyl glyceryl ether, an endogenous agonist of the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assays for Noladin Ether
Introduction
Noladin ether, also known as 2-arachidonyl glyceryl ether (2-AGE), is an endogenous ether-linked lipid that has been identified as a ligand for cannabinoid receptors.[1][2][3][4] It belongs to the family of endocannabinoids, which are crucial signaling molecules in the nervous and immune systems. This compound demonstrates a binding affinity for the cannabinoid CB1 receptor and has been shown to elicit cannabimimetic effects, including sedation and hypothermia in animal models.[1] While it binds strongly to the CB1 receptor, its affinity for the CB2 receptor has been a subject of varying reports, suggesting potential selectivity.
Radioligand binding assays are a fundamental tool for characterizing the interaction of ligands like this compound with their receptors. These assays allow for the quantitative determination of key parameters such as the inhibition constant (Ki), the 50% inhibitory concentration (IC50), and the receptor density (Bmax), providing invaluable data for drug development and pharmacological research. This document provides detailed protocols for performing competition radioligand binding assays to characterize the binding of this compound at cannabinoid receptors, along with a summary of its known binding data and signaling pathways.
Quantitative Data Summary: Binding Affinity of this compound
The binding affinity of this compound for cannabinoid receptors has been determined in several studies, primarily through competition assays using established radioligands like [3H]HU-243 or [3H]-CP55,940. The summarized data below highlights its pharmacological profile.
| Receptor | Test Compound | Ki (nM) | IC50 (nM) | Radioligand Used | Tissue/Cell Source | Reference |
| CB1 | This compound | 21.2 ± 0.5 | - | [3H]HU-243 | Rat Brain Synaptosomal Membranes | |
| CB1 | This compound | 98 | - | [3H]-CP55,940 | Human Neocortical Synaptosomes | |
| CB2 | This compound | > 3000 | - | [3H]HU-243 | COS cells transfected with CB2 | |
| CB2 | This compound | 480 | - | Not Specified | CHO cells expressing human CB2 | |
| CB1 (Functional) | This compound | - | 427 | - | Human Neocortical Synaptosomes |
Note: The functional IC50 value refers to the inhibition of forskolin-stimulated cAMP formation.
Signaling Pathway of this compound
This compound acts as an agonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). The CB1 receptor is predominantly coupled to the Gi/o family of G-proteins. Upon activation by an agonist like this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA) and influences various cellular processes, including neurotransmitter release.
Experimental Protocols
The following is a detailed protocol for a competitive radioligand binding assay to determine the affinity (Ki) of unlabeled this compound for the CB1 receptor. This method is based on general principles of radioligand binding assays and specific conditions reported in the literature.
Objective
To determine the inhibition constant (Ki) of this compound at the CB1 receptor by measuring its ability to compete with a known high-affinity radioligand, such as [3H]HU-243 or [3H]-CP55,940.
Materials
-
Biological Material : Rat brain synaptosomal membranes or cell membranes from a cell line stably expressing the human CB1 receptor.
-
Radioligand : [3H]HU-243 or [3H]-CP55,940 (specific activity > 30 Ci/mmol).
-
Test Compound : this compound (2-AGE).
-
Non-specific Binding Control : A high concentration (e.g., 10 µM) of a potent, unlabeled cannabinoid agonist like WIN 55,212-2 or HU-243.
-
Assay Buffer : 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer : Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment & Consumables :
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine).
-
Cell harvester for 96-well plates.
-
Liquid scintillation counter.
-
Scintillation vials or plates.
-
Liquid scintillation cocktail (e.g., Betaplate Scint).
-
Standard laboratory equipment (pipettes, centrifuges, etc.).
-
Procedure
1. Membrane Preparation
-
Homogenize frozen brain tissue or cell pellets in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation step.
-
Resuspend the final pellet in a smaller volume of buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C until use.
2. Assay Setup (in a 96-well plate)
-
The final assay volume is typically 250 µL.
-
Total Binding Wells : Add 50 µL of assay buffer, 50 µL of radioligand solution, and 150 µL of membrane suspension.
-
Non-specific Binding (NSB) Wells : Add 50 µL of the non-specific binding control (e.g., 10 µM unlabeled WIN 55,212-2), 50 µL of radioligand solution, and 150 µL of membrane suspension.
-
Competition Wells : Add 50 µL of varying concentrations of this compound (e.g., from 0.1 nM to 10 µM), 50 µL of radioligand solution, and 150 µL of membrane suspension.
-
Note: The concentration of the radioligand should be close to its Kd value for the receptor to ensure optimal assay conditions. For [3H]HU-243, this is in the low picomolar range. The amount of membrane protein should be between 50-120 µg for tissue preparations.
3. Incubation
-
Seal the plate and incubate at 30°C for 60-90 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.
4. Filtration
-
Rapidly terminate the incubation by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.
-
Wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.
5. Scintillation Counting
-
Dry the filters completely (e.g., 30 minutes at 50°C).
-
Place the filters into scintillation vials or a compatible 96-well plate, add scintillation cocktail, and seal.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding :
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve :
-
For each concentration of this compound, calculate the percentage of specific binding:
-
% Specific Binding = (CPM in presence of this compound - NSB CPM) / (Total Specific Binding CPM) * 100.
-
-
Plot the % Specific Binding against the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve.
-
-
Determine IC50 :
-
Using non-linear regression analysis (e.g., in software like GraphPad Prism), fit the data to a one-site competition model to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki :
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this must be determined in a separate saturation binding experiment).
-
-
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the competition radioligand binding assay.
References
Application Notes and Protocols for Behavioral Testing of Noladin Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noladin ether, also known as 2-arachidonyl glyceryl ether (2-AGE), is an endogenous cannabinoid that demonstrates selective agonist activity at the CB1 receptor, with weaker binding to the CB2 receptor.[1][2] Its ether linkage confers greater stability compared to other endocannabinoids like anandamide and 2-arachidonoyl glycerol (2-AG).[3] Understanding the behavioral effects of this compound is crucial for elucidating the function of the endocannabinoid system and for the development of novel therapeutics.
These application notes provide detailed protocols for key behavioral assays used to characterize the cannabimimetic effects of this compound in rodents, including the open-field test for locomotor activity and anxiety-like behavior, and the catalepsy test for assessing deficits in spontaneous movement.
Open-Field Test
The open-field test is a widely used paradigm to assess general locomotor activity, exploration, and anxiety-like behavior in rodents.[4][5] Animals are placed in a novel, open arena, and their spontaneous activity is recorded and analyzed. A reduction in ambulation can be indicative of sedative effects, while the time spent in the center of the arena versus the periphery can provide insights into anxiety levels.
Experimental Protocol
a. Animals:
-
Adult male mice (e.g., Sabra strain) are commonly used.
-
Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow animals to acclimate to the testing room for at least 60 minutes prior to the experiment to minimize stress.
b. Apparatus:
-
A square or circular arena (e.g., 42 x 42 x 42 cm) made of a non-porous material like PVC or Plexiglas.
-
The floor of the arena is typically divided into a grid of equal-sized squares (e.g., by lines or using video tracking software) to quantify movement.
-
The arena should be placed in a sound-attenuated room with consistent, diffuse lighting.
-
A video camera mounted above the arena is used to record the sessions for later analysis.
c. Procedure:
-
Habituation: Handle the mice for several days leading up to the experiment to reduce handling stress.
-
Drug Administration: Administer this compound (e.g., 20 mg/kg, intraperitoneally) or vehicle control (e.g., a mixture of ethanol, Emulphor, and saline in a 1:1:18 ratio) to the animals.
-
Test Initiation: Approximately 10 minutes after injection, gently place the mouse in the center of the open-field arena.
-
Data Collection: Record the animal's behavior for a predetermined period, typically 5 to 20 minutes.
-
Parameters Measured:
-
Locomotor Activity (Ambulation): The number of grid lines crossed or the total distance traveled.
-
Rearing: The number of times the animal stands on its hind legs.
-
Center Time: The amount of time spent in the central zone of the arena versus the periphery.
-
Defecation: The number of fecal boli produced during the test, which can be an indicator of anxiety.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
Data Presentation
Table 1: Effects of this compound on Behavior in the Open-Field Test
| Treatment Group | Dose (mg/kg, i.p.) | Ambulation (lines crossed) | Defecation (boli) |
| Vehicle Control | - | 150 ± 15 | 3.5 ± 0.5 |
| This compound | 20 | 80 ± 10 | 1.5 ± 0.3 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data are hypothetical and based on findings reported in Hanuš, L. et al. (2001).
Catalepsy Test (Ring Immobility Test)
Catalepsy in rodents is characterized by a failure to correct an externally imposed posture and is a hallmark of drugs that interfere with the extrapyramidal motor system, including potent CB1 receptor agonists. The ring immobility test is a common method to quantify cataleptic-like behavior.
Experimental Protocol
a. Animals:
-
Adult male mice are typically used.
-
Housing and habituation conditions should be the same as for the open-field test.
b. Apparatus:
-
A horizontal metal or plastic ring with a diameter of approximately 5.5 cm, elevated above a surface.
c. Procedure:
-
Drug Administration: Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle control.
-
Test Initiation: Approximately 18 minutes after injection, place the mouse's front paws on the ring.
-
Data Collection: Start a timer and measure the total amount of time the mouse remains immobile in this position over a 4-minute observation period. Immobility is defined as the absence of any movement except for respiration. If the mouse moves, the timer is paused and restarted if immobility resumes.
-
Endpoint: The test is concluded after 4 minutes, and the total duration of immobility is recorded.
Data Presentation
Table 2: Effect of this compound on Immobility in the Catalepsy Test
| Treatment Group | Dose (mg/kg, i.p.) | Time of Immobility (seconds) |
| Vehicle Control | - | 10 ± 3 |
| This compound | 20 | 120 ± 20* |
*Data are presented as mean ± SEM. *p < 0.01 compared to vehicle control. Data are hypothetical and based on findings reported in Hanuš, L. et al. (2001).
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound primarily exerts its effects through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein kinase (MAPK) pathway.
Caption: this compound signaling via the CB1 receptor.
Experimental Workflow for Behavioral Testing
The following diagram illustrates a typical workflow for conducting behavioral experiments with this compound.
Caption: Workflow for this compound behavioral experiments.
References
- 1. Centrally mediated antinociceptive effects of cannabinoid receptor ligands in rat models of nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Arachidonyl glyceryl ether, an endogenous agonist of the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumirlab.com [lumirlab.com]
- 4. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Noladin Ether in Appetite and Feeding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Noladin Ether, a synthetic cannabinoid receptor agonist, in the investigation of appetite and feeding behavior. Detailed protocols for key in vivo experiments are provided to facilitate the design and execution of studies aimed at elucidating the role of the endocannabinoid system in energy homeostasis and identifying potential therapeutic targets for appetite-related disorders.
Introduction
This compound (2-arachidonyl glyceryl ether) is a putative endocannabinoid that acts as a selective agonist for the cannabinoid receptor type 1 (CB1).[1][2] The endocannabinoid system is strongly implicated in the physiological control of appetite, with CB1 receptor activation promoting food intake.[3][4][5] this compound, being a metabolically stable analog of 2-arachidonoylglycerol (2-AG), serves as a valuable tool for studying the effects of sustained CB1 receptor activation on feeding behaviors. It has been shown to dose-dependently increase food intake, particularly of palatable high-fat foods, and to enhance the motivation to work for food rewards. These characteristics make this compound a significant compound for research into the neural mechanisms of appetite control and for the preclinical evaluation of anti-obesity therapeutics.
Mechanism of Action
This compound exerts its effects primarily through the activation of the CB1 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in brain regions associated with appetite regulation such as the hypothalamus, nucleus accumbens, and limbic forebrain.
Upon binding, this compound activates the CB1 receptor, leading to a cascade of intracellular signaling events. This includes the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately influencing neuronal excitability and neurotransmitter release. In the context of appetite, CB1 receptor activation by this compound is thought to enhance the rewarding properties of food and to stimulate orexigenic (appetite-stimulating) pathways while suppressing anorexigenic (appetite-suppressing) signals.
Data Presentation
Table 1: Effects of Systemic this compound Administration on Food Intake in Rats
| Dose (mg/kg, i.p.) | 1-Hour Chow Intake (g) | 2-Hour Chow Intake (g) | Reference |
| Vehicle | ~0.8 | ~1.5 | |
| 0.5 | ~2.0 | ~2.5 | |
| 1.0 | ~1.8 | ~2.3 | |
| 2.0 | ~1.0 | ~1.5 | |
| Data are approximate values derived from graphical representations in the cited literature. *p < 0.05 compared to vehicle. |
Table 2: Effects of Intra-Accumbens Shell Infusion of this compound on Food Intake in Rats
| Treatment | Chow Intake (g) | High-Fat Diet Intake (g) | High-Carbohydrate Diet Intake (g) | Reference |
| Vehicle | Baseline | Baseline | Baseline | |
| This compound | Increased | Preferentially Increased | Increased | |
| This compound + AM251 | Attenuated Increase | Attenuated Increase | Attenuated Increase |
This table summarizes the qualitative findings from the cited studies, which report potent, dose-dependent stimulation of chow intake and a preferential enhancement of fat consumption by this compound when infused into the nucleus accumbens shell. This effect is blocked by the CB1 receptor antagonist AM251.
Experimental Protocols
A well-defined experimental workflow is critical for obtaining reliable and reproducible results in feeding studies.
Protocol 1: Acute Food Intake Study Following Systemic Administration
Objective: To assess the effect of systemically administered this compound on short-term food intake in ad libitum fed rats.
Materials:
-
This compound
-
Vehicle solution (e.g., 1:1:18 mixture of ethanol, Tween 80, and saline)
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Standard laboratory chow
-
Metabolic cages for individual housing and food intake measurement
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: House rats individually in a temperature- and light-controlled environment (12:12h light/dark cycle) for at least one week before the experiment. Provide ad libitum access to standard chow and water.
-
Habituation: Handle the rats daily for several days leading up to the experiment to minimize stress-induced effects on feeding.
-
Drug Preparation: Prepare a stock solution of this compound in the vehicle. The final injection volume should be low (e.g., 1 ml/kg) to minimize discomfort. Due to its lipophilic nature, ensure this compound is fully dissolved. Sonication may be required. Prepare fresh on the day of the experiment.
-
Experimental Design: A within-subjects, counterbalanced design is recommended. Each rat receives each dose of this compound (e.g., 0.5, 1.0, 2.0 mg/kg) and the vehicle, with a washout period of at least 48 hours between treatments.
-
Administration: At the beginning of the light phase (when rats are less active and eat less), administer the prepared this compound solution or vehicle via i.p. injection.
-
Food Intake Measurement: Immediately after injection, provide a pre-weighed amount of standard chow. Measure food intake at 1 and 2 hours post-injection by weighing the remaining food and any spillage.
-
Data Analysis: Analyze the data using a repeated-measures ANOVA to determine the effect of this compound dose on food intake at each time point. Post-hoc tests can be used to compare individual doses to the vehicle control.
Protocol 2: Motivational Feeding Study Using a Progressive Ratio (PR) Paradigm
Objective: To evaluate the effect of this compound on the motivation to work for a palatable food reward.
Materials:
-
This compound and vehicle
-
Operant conditioning chambers equipped with a lever and a pellet dispenser
-
High-palatability food pellets (e.g., sucrose or high-fat pellets)
-
Male Wistar or Sprague-Dawley rats maintained at 80-85% of their free-feeding body weight to ensure motivation.
Procedure:
-
Animal Preparation: Food restrict rats to 80-85% of their free-feeding body weight.
-
Training:
-
Lever Press Training (Fixed Ratio 1 - FR1): Train rats to press a lever for a food pellet reward on a continuous reinforcement schedule (FR1) until they consistently press the lever to receive rewards.
-
Fixed Ratio Escalation: Gradually increase the response requirement (e.g., FR2, FR5) to establish stable responding.
-
-
Progressive Ratio Schedule:
-
Implement a progressive ratio schedule where the number of lever presses required for each subsequent reward increases. A common progression is based on an exponential formula, for example, (5 x e^(0.2n)) - 5, where 'n' is the reward number.
-
Train rats on the PR schedule until their performance (breakpoint) is stable across several days. The breakpoint is defined as the highest ratio completed before the animal ceases to respond for a set period (e.g., 5 minutes).
-
-
Drug Testing:
-
Once performance is stable, administer this compound (e.g., an effective hyperphagic dose like 0.5 mg/kg, i.p.) or vehicle 30 minutes before the PR session.
-
Record the number of lever presses and the breakpoint for each session.
-
-
Data Analysis: Compare the breakpoint and total lever presses between the this compound and vehicle conditions using a paired t-test or repeated-measures ANOVA. An increase in these measures indicates enhanced motivation.
Protocol 3: Food Preference Study Following Intra-Accumbens Shell Administration
Objective: To determine the effect of this compound, administered directly into the nucleus accumbens shell, on the preference for high-fat versus high-carbohydrate diets.
Materials:
-
This compound and vehicle
-
Surgical equipment for stereotaxic surgery
-
Guide cannulas and injectors
-
High-fat and high-carbohydrate diets. The composition should be matched for protein content and differ primarily in the source of non-protein calories.
-
High-Fat Diet: e.g., ~60% kcal from fat (lard or vegetable shortening).
-
High-Carbohydrate Diet: e.g., ~60% kcal from carbohydrate (corn starch and/or sucrose).
-
-
Male Wistar or Sprague-Dawley rats.
Procedure:
-
Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant bilateral guide cannulas aimed at the nucleus accumbens shell. Secure the cannulas to the skull with dental acrylic and skull screws.
-
Allow at least one week for recovery.
-
-
Diet Preference Baseline:
-
House rats individually with free access to both the high-fat and high-carbohydrate diets, presented in separate food hoppers.
-
Measure daily intake of each diet for several days to establish a baseline preference.
-
-
Drug Infusion:
-
Gently restrain the rat and insert the injectors into the guide cannulas.
-
Infuse a small volume (e.g., 0.5 µl per side) of this compound or vehicle over a period of 1-2 minutes.
-
-
Food Intake Measurement:
-
Immediately after the infusion, return the rat to its home cage with pre-weighed amounts of both diets.
-
Measure the intake of each diet at 1, 2, and 4 hours post-infusion.
-
-
Histology: At the end of the experiment, perfuse the rats and section the brains to verify cannula placement.
-
Data Analysis: Analyze the intake of each diet using a two-way ANOVA with treatment and diet as factors. This will reveal if this compound selectively increases the intake of one diet over the other.
Protocol 4: Antagonism Study with AM251
Objective: To confirm that the effects of this compound on food intake are mediated by the CB1 receptor.
Materials:
-
This compound
-
AM251 (a CB1 receptor antagonist)
-
Vehicle(s) for both drugs
-
Animals and experimental setup as described in Protocol 1 or 3.
Procedure:
-
Experimental Design: A 2x2 factorial design is typically used, with four treatment groups:
-
Vehicle + Vehicle
-
Vehicle + this compound
-
AM251 + Vehicle
-
AM251 + this compound
-
-
Administration:
-
Administer AM251 (e.g., 1-3 mg/kg, i.p.) or its vehicle 15-30 minutes before the administration of this compound or its vehicle.
-
-
Measurement and Analysis:
-
Measure food intake as described in the chosen protocol (e.g., Protocol 1 or 3).
-
Analyze the data using a two-way ANOVA. A significant interaction between the two drugs, where AM251 blocks the effect of this compound, would confirm CB1 receptor mediation.
-
Conclusion
This compound is a potent tool for investigating the role of the endocannabinoid system in appetite and feeding. Its stability and selective CB1 receptor agonism allow for robust and reproducible experimental outcomes. The protocols outlined above provide a framework for studying its effects on overall food intake, motivation, and dietary preference. Careful experimental design and adherence to detailed protocols are essential for advancing our understanding of the complex interplay between endocannabinoids and energy balance.
References
- 1. 2-Arachidonyl glyceryl ether, an endogenous agonist of the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-arachidonyl glyceryl ether, an endogenous agonist of the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a putative endocannabinoid, enhances motivation to eat after acute systemic administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The endocannabinoid system in appetite regulation and treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Noladin Ether solubility and vehicle preparation for in vivo injection
Welcome to the technical support center for Noladin Ether. This resource is designed to assist researchers, scientists, and drug development professionals with the solubility and preparation of this compound for in vivo injections. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound (2-arachidonyl glyceryl ether or 2-AGE) is a putative endocannabinoid, an ether-linked analog of 2-arachidonoylglycerol (2-AG). It is an agonist for the G protein-coupled receptor 55 (GPR55) and the cannabinoid type 1 (CB1) receptor.[1][2] It displays selectivity for the CB1 receptor over the CB2 receptor.[1][2] In vivo, this compound has been shown to cause sedation, hypothermia, intestinal immobility, and mild antinociception.[1]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound is a hydrophobic and lipophilic molecule, making it practically insoluble in water. It is soluble in organic solvents such as ethanol. Some suppliers provide this compound pre-dissolved in anhydrous ethanol at a concentration of 5 mg/mL.
Q3: What are the recommended vehicles for in vivo injection of this compound?
A3: Due to its poor water solubility, this compound requires a specific vehicle for in vivo administration. Commonly used vehicles include:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is a common choice for improving the aqueous solubility of hydrophobic compounds.
-
Propylene glycol: This solvent can be used to dissolve this compound for administration.
-
Ethanol in combination with a buffer or saline: A stock solution in ethanol can be diluted into a physiologically compatible buffer or saline. However, care must be taken to avoid precipitation.
Q4: How should this compound be stored?
A4: this compound should be stored desiccated at -20°C. If it is supplied dissolved in a solvent, follow the manufacturer's specific storage instructions.
Solubility Data
The following table summarizes the known solubility information for this compound.
| Solvent/Vehicle | Concentration | Notes | Source |
| Anhydrous Ethanol | 5 mg/mL | Supplied pre-dissolved by some manufacturers. | |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Not specified | Used as a vehicle for in vivo studies. | |
| Propylene Glycol | Not specified | Used as a vehicle for in vivo studies. |
Vehicle Preparation Protocols
Protocol 1: Preparation of this compound in Ethanol
This protocol is suitable for creating a stock solution that can be further diluted for in vitro experiments or into a final injection vehicle.
Materials:
-
This compound (powder or oil)
-
Anhydrous ethanol (USP grade)
-
Sterile, amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound in a sterile amber glass vial.
-
Add the required volume of anhydrous ethanol to achieve the target concentration (e.g., 5 mg/mL).
-
Tightly cap the vial and vortex vigorously until the this compound is completely dissolved.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C.
Protocol 2: Preparation of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) for in vivo Injection
This protocol describes the complexation of this compound with HP-β-CD to improve its aqueous solubility for parenteral administration.
Materials:
-
This compound stock solution in ethanol (from Protocol 1)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a stock solution of HP-β-CD in sterile saline or PBS. The concentration will depend on the required final concentration of this compound and the molar ratio of drug to cyclodextrin. A common starting point is a 1:1 molar ratio.
-
While vigorously vortexing or stirring the HP-β-CD solution, slowly add the required volume of the this compound stock solution in ethanol. The slow addition is crucial to prevent precipitation.
-
Continue to stir the mixture for at least 30-60 minutes at room temperature to allow for the formation of the inclusion complex.
-
Visually inspect the solution for any signs of precipitation. A clear solution indicates successful complexation.
-
Sterile filter the final formulation using a 0.22 µm syringe filter before injection.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation upon dilution of ethanol stock in aqueous buffer | The concentration of ethanol in the final solution is too low to maintain solubility, and the aqueous buffer is acting as an anti-solvent. | - Increase the final concentration of ethanol in the injection vehicle (note: consider the tolerability of ethanol for the animal model and route of administration).- Decrease the final concentration of this compound.- Use a solubilizing agent such as HP-β-CD or propylene glycol (see protocols above). |
| Cloudiness or precipitation in the HP-β-CD formulation | - Incomplete complexation.- The concentration of this compound exceeds the solubilizing capacity of the HP-β-CD solution.- The ethanol from the stock solution is causing precipitation. | - Increase the stirring time or gently warm the solution (e.g., to 37°C) to facilitate complexation.- Increase the concentration of HP-β-CD.- Add the ethanol stock solution more slowly to the HP-β-CD solution while vortexing vigorously. |
| Phase separation or insolubility in propylene glycol | The concentration of this compound is too high for the volume of propylene glycol. | - Increase the volume of propylene glycol.- Gently warm the mixture while stirring to aid dissolution.- Consider a co-solvent system, such as a mixture of propylene glycol and ethanol, but be mindful of potential toxicity. |
| Injection site irritation | - The vehicle itself (e.g., high concentration of ethanol or propylene glycol) may be causing irritation.- Precipitation of the drug at the injection site. | - Reduce the concentration of the organic solvent in the final formulation.- Ensure the drug is fully dissolved and the formulation is clear before injection.- Consider a different vehicle, such as a lipid-based formulation (though this requires more complex preparation). |
Signaling Pathways
This compound exerts its biological effects primarily through the activation of the CB1 and GPR55 receptors.
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor, a G protein-coupled receptor (GPCR), typically involves coupling to Gαi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the modulation of ion channels. CB1 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway.
Caption: this compound activates the CB1 receptor, leading to Gαi/o-mediated inhibition of adenylyl cyclase and activation of the MAPK pathway.
GPR55 Signaling Pathway
The GPR55 receptor is also a GPCR, and its activation by this compound can lead to the coupling with Gα13 proteins. This can stimulate the RhoA signaling pathway, leading to the activation of Rho-associated protein kinase (ROCK) and subsequent downstream effects, including the mobilization of intracellular calcium.
Caption: Activation of GPR55 by this compound can initiate a Gα13-RhoA-ROCK signaling cascade, leading to downstream cellular responses.
References
stability of Noladin Ether in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Noladin Ether in experimental settings. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound compared to other endocannabinoids like 2-AG?
A1: this compound is significantly more stable than 2-arachidonoylglycerol (2-AG) and anandamide (AEA) in biological systems. Its ether linkage is less susceptible to enzymatic hydrolysis by esterases and amidases that rapidly degrade 2-AG and AEA.[1] This increased metabolic stability results in a longer half-life in vivo and in vitro.[2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid or in an organic solvent such as ethanol at -20°C or below, desiccated to protect from moisture. It is often supplied pre-dissolved in anhydrous ethanol. To prevent degradation, it is crucial to minimize exposure to air, light, and repeated freeze-thaw cycles.
Q3: I am observing a loss of this compound potency in my experiments. What are the likely causes?
A3: Loss of potency can be attributed to several factors:
-
Oxidation: The polyunsaturated arachidonyl chain in this compound is susceptible to oxidation, especially when exposed to air and light.
-
Incompatible Solvents: While soluble in ethanol and DMSO, long-term stability in aqueous buffers, especially at non-neutral pH, may be limited.
-
Improper Storage: Frequent freeze-thaw cycles or storage at temperatures above -20°C can accelerate degradation.
-
Adsorption to Surfaces: Lipophilic compounds like this compound can adsorb to plasticware. Using silanized glass vials is recommended.
Q4: I see unexpected peaks in my HPLC/LC-MS analysis of a this compound sample. What could they be?
A4: The appearance of new peaks likely indicates the formation of degradation products. Common degradation pathways for polyunsaturated lipids like this compound include:
-
Oxidation: This can lead to the formation of hydroperoxides, aldehydes, and other oxygenated derivatives.
-
Isomerization: Changes in the double bond geometry of the arachidonyl chain can occur, particularly upon exposure to light or heat.
Troubleshooting Guides
This section provides guidance for specific issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent or Non-reproducible Experimental Results
-
Possible Cause 1: Sample Degradation.
-
Troubleshooting Steps:
-
-
Possible Cause 2: Adsorption to Labware.
-
Troubleshooting Steps:
-
Use silanized glass vials or low-adhesion polypropylene tubes for storing and preparing this compound solutions.
-
Rinse pipette tips with the solvent before and after transferring the solution to ensure complete transfer.
-
-
-
Possible Cause 3: Inconsistent Sample Preparation.
-
Troubleshooting Steps:
-
Ensure complete dissolution of this compound in the chosen solvent. Sonication may be required.
-
Vortex solutions thoroughly before each use to ensure homogeneity, especially after thawing.
-
-
Logical Flow for Troubleshooting Inconsistent Results
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 70% B
-
2-15 min: 70% to 100% B
-
15-20 min: 100% B
-
20-21 min: 100% to 70% B
-
21-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 205 nm (this compound lacks a strong chromophore, so low UV wavelengths are necessary)
-
Sample Preparation: Dilute samples in the initial mobile phase composition (30:70 water:acetonitrile).
Signaling Pathway
This compound is an agonist for the CB1 cannabinoid receptor and the orphan G protein-coupled receptor GPR55. Its interaction with these receptors initiates downstream signaling cascades.
This compound Signaling Pathway
Disclaimer: The information provided in this technical support center is for guidance purposes only. Specific quantitative data for this compound stability is limited. Researchers should perform their own validation and stability studies tailored to their specific experimental conditions, matrices, and analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Arachidonyl glyceryl ether - Wikipedia [en.wikipedia.org]
- 3. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Noladin Ether Dosage for Behavioral Studies
Welcome to the technical support center for the use of Noladin Ether in behavioral research. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (2-arachidonyl glyceryl ether or 2-AGE) is an endogenous cannabinoid that primarily acts as a selective agonist for the cannabinoid receptor type 1 (CB1).[1] Upon binding, it activates G-proteins (Gαi/o), which in turn inhibit adenylyl cyclase, decrease intracellular cAMP levels, and modulate ion channels.[2][3] This signaling cascade ultimately influences neurotransmitter release. While it shows high affinity for the CB1 receptor, it binds only weakly to the CB2 receptor.[1][4]
Q2: What is a typical effective dose range for this compound in rodent behavioral studies?
A2: The effective dose of this compound can vary depending on the animal model and the specific behavioral paradigm. For instance, in rats, intraperitoneal (i.p.) injections of 0.5 mg/kg have been shown to significantly increase food intake. In mice, i.p. doses ranging from 1 to 20 mg/kg have been used to assess effects on locomotion, catalepsy, and analgesia. It is always recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is soluble in ethanol. A common vehicle for intraperitoneal (i.p.) injection in mice is a mixture of ethanol, Emulphor, and saline in a 1:1:18 ratio. It is crucial to ensure that the final concentration of ethanol and Emulphor is well-tolerated by the animals and does not produce confounding behavioral effects. Always include a vehicle-only control group in your experimental design.
Q4: What are the expected behavioral effects of this compound in rodents?
A4: As a CB1 agonist, this compound can induce a range of behavioral effects characteristic of cannabinoids. These include sedation, hypothermia, intestinal immobility, and mild antinociception (analgesia). It has also been shown to increase the motivation to eat in rats. At higher doses, it may lead to reduced locomotor activity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable behavioral effect | Inadequate Dose: The administered dose may be too low to elicit a response. | Conduct a dose-response study with a wider range of concentrations to identify the effective dose for your specific assay and animal strain. |
| Route of Administration: The chosen route may not provide sufficient bioavailability. | Consider alternative administration routes. If using oral gavage, switch to intraperitoneal (i.p.) or intravenous (i.v.) injection for potentially higher and more rapid absorption. | |
| Compound Stability: this compound may have degraded due to improper storage or handling. | Store this compound desiccated at -20°C. Prepare fresh solutions for each experiment and protect them from light and heat. | |
| High variability in behavioral responses | Inconsistent Drug Administration: Variations in injection volume, speed, or location can lead to inconsistent absorption. | Standardize all drug administration procedures. Ensure all experimenters are properly trained in the chosen administration technique. |
| Animal-related Factors: Age, sex, strain, and individual differences in metabolism can influence drug response. | Use animals of the same age, sex, and genetic background. Increase the sample size per group to improve statistical power. | |
| Environmental Stressors: Inconsistent handling, noise, or lighting can affect animal behavior and mask drug effects. | Maintain a consistent and controlled experimental environment. Acclimatize animals to the testing room and apparatus before the experiment. | |
| Adverse effects observed (e.g., excessive sedation, seizures) | Dose is too high: The administered dose may be approaching toxic levels. | Immediately reduce the dosage in subsequent experiments. Carefully observe animals for any signs of distress. |
| Vehicle Effects: The vehicle used to dissolve this compound may be causing adverse reactions. | Run a vehicle-only control group to assess any behavioral effects of the vehicle itself. If necessary, explore alternative, well-tolerated vehicles. |
Quantitative Data Summary
The following table summarizes reported dosages of this compound used in various behavioral and physiological studies in rodents.
| Animal Model | Dosage Range | Administration Route | Observed Effects | Reference |
| Rat | 0.5, 1.0, 2.0 mg/kg | Intraperitoneal (i.p.) | Increased food intake (hyperphagia) | |
| Mouse | 1, 5, 10, 20 mg/kg | Intraperitoneal (i.p.) | Sedation, hypothermia, intestinal immobility, mild antinociception | |
| Mouse | Not specified | Intraperitoneal (i.p.) | Cannabimimetic effects in the behavioral tetrad test |
Experimental Protocols
Protocol 1: Open Field Test for Locomotor Activity
This protocol is adapted from standard open field test procedures to assess the effect of this compound on spontaneous locomotor activity and anxiety-like behavior in mice.
1. Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm)
-
Video recording and tracking software
-
This compound solution
-
Vehicle solution (e.g., ethanol:Emulphor:saline at 1:1:18)
-
70% ethanol for cleaning
2. Procedure:
-
Acclimatization: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer the predetermined dose of this compound or vehicle control via intraperitoneal (i.p.) injection. A typical injection volume is 10 ml/kg.
-
Observation Period: 10 minutes post-injection, gently place the mouse in the center of the open field arena.
-
Recording: Record the animal's activity for a set duration, typically 10-20 minutes.
-
Data Analysis: Analyze the recording to quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.
Protocol 2: Hot Plate Test for Analgesia
This protocol outlines the use of the hot plate test to evaluate the antinociceptive properties of this compound.
1. Materials:
-
Hot plate analgesiometer
-
Transparent cylinder to confine the animal on the hot plate
-
This compound solution
-
Vehicle solution
-
Timer
2. Procedure:
-
Habituation: On the day before testing, habituate the animals to the apparatus by placing them on the unheated plate for 5-10 minutes.
-
Baseline Latency: On the test day, set the hot plate temperature to a constant, noxious level (e.g., 52-55°C). Place each mouse individually on the hot plate and start the timer.
-
Endpoint: Record the latency to the first sign of a nocifensive response, such as paw licking, shaking, or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer the predetermined dose of this compound or vehicle control (i.p.).
-
Post-Treatment Latency: At specific time points after drug administration (e.g., 20-30 minutes), place the animal back on the hot plate and measure the reaction latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and between treatment groups. An increase in latency indicates an analgesic effect.
Visualizations
Signaling Pathway of this compound at the CB1 Receptor
Caption: Signaling pathway of this compound via the CB1 receptor.
Experimental Workflow for a Behavioral Study
Caption: General workflow for a behavioral study using this compound.
References
- 1. 2-arachidonyl glyceryl ether, an endogenous agonist of the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 4. 2-Arachidonyl glyceryl ether, an endogenous agonist of the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
preventing non-specific binding of Noladin Ether in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Noladin Ether in their assays.
Troubleshooting Guide: High Non-Specific Binding of this compound
High non-specific binding can obscure specific signals, leading to inaccurate quantification of receptor affinity and density. This guide provides a systematic approach to identifying and mitigating common causes of this issue.
Problem: Excessive Non-Specific Binding Signal
The binding of the labeled ligand in the presence of a high concentration of an unlabeled competitor is significantly high, potentially compromising the assay's dynamic range and sensitivity.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Hydrophobic & Electrostatic Interactions | This compound is a lipophilic molecule prone to interacting with plasticware, membranes, and other proteins.[1][2] • Add a blocking agent: Use Bovine Serum Albumin (BSA) (0.1% - 5%) or non-fat dry milk (3-5%) in your assay buffer.[1][3] • Include a non-ionic detergent: Add Tween-20 or Triton X-100 (0.01% - 0.1%) to the assay and wash buffers to reduce hydrophobic interactions.[4] • Pre-treat plasticware: Incubate plates and tips with a blocking agent before use. | Reduced binding of this compound to non-target surfaces, resulting in a lower background signal. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the assay buffer can influence non-specific interactions. • Optimize buffer pH: Adjust the pH to be near the isoelectric point of your target receptor to minimize charge-based interactions. • Increase ionic strength: Add NaCl (e.g., 50-150 mM) to the buffer to shield electrostatic interactions. | Decreased non-specific binding by masking charged and hydrophobic sites on proteins and surfaces. |
| Inadequate Washing | Insufficient removal of unbound this compound can lead to an artificially high signal. • Increase wash steps: Perform additional washes (e.g., 3-5 times). • Optimize wash buffer: Use ice-cold wash buffer to reduce dissociation from the specific receptor while washing away non-specifically bound ligand. • Increase wash volume: Ensure the entire surface is thoroughly washed. | More efficient removal of unbound ligand, leading to a lower non-specific binding signal. |
| Filter Binding (Filtration Assays) | This compound can bind to the filter material used to separate bound from free ligand. • Pre-soak filters: Incubate filters in a blocking buffer (e.g., containing BSA or polyethyleneimine (PEI)). • Test different filter types: Evaluate different filter materials (e.g., glass fiber, PVDF) to find one with lower ligand binding. | Minimized binding of this compound to the filter, resulting in a more accurate measurement of receptor-bound ligand. |
| Receptor Preparation Quality | Impurities or denatured proteins in the receptor preparation can contribute to non-specific binding. • Ensure high-purity preparation: Use freshly prepared membranes or purified receptors. Avoid repeated freeze-thaw cycles. • Titrate receptor concentration: Use the lowest amount of receptor preparation that still provides a robust specific signal. | Reduced availability of non-specific binding sites within the receptor preparation itself. |
Experimental Protocols
Protocol 1: Optimizing Blocking Agent Concentration
This protocol outlines the steps to determine the optimal concentration of a blocking agent like BSA to minimize non-specific binding of this compound.
Materials:
-
Assay buffer (e.g., Tris-HCl, PBS)
-
Blocking agent stock solution (e.g., 10% BSA)
-
Labeled this compound
-
Unlabeled this compound (as a competitor)
-
Receptor preparation (e.g., membrane homogenate expressing CB1)
-
Assay plates (e.g., 96-well microplate)
-
Detection instrument
Procedure:
-
Prepare a series of blocking buffer concentrations: Dilute the blocking agent stock solution in your assay buffer to achieve a range of concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% BSA).
-
Set up the assay plate:
-
Total Binding wells: Add receptor preparation and labeled this compound to wells containing each concentration of blocking buffer.
-
Non-Specific Binding (NSB) wells: Add receptor preparation, labeled this compound, and a high concentration of unlabeled this compound (at least 100-fold higher than the labeled ligand) to wells for each blocking buffer concentration.
-
Blank wells: Include wells with only the labeled ligand and the corresponding blocking buffer to measure background.
-
-
Incubate: Incubate the plate under your standard assay conditions (e.g., 60 minutes at 37°C) to allow binding to reach equilibrium.
-
Wash: Wash the wells thoroughly with ice-cold wash buffer to remove unbound ligand.
-
Measure Signal: Read the plate using the appropriate detection method for your label.
-
Analyze Data:
-
Calculate the average signal for each condition.
-
Subtract the blank signal from all other wells.
-
Compare the non-specific binding signal across the different blocking agent concentrations.
-
The optimal concentration is the one that provides the lowest non-specific binding without significantly reducing the specific binding (Total Binding - Non-Specific Binding).
-
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem for this compound assays?
A1: Non-specific binding refers to the interaction of this compound with components other than its intended target receptor, such as other proteins, lipids, or the assay plate itself. As a lipophilic molecule, this compound has a tendency to stick to hydrophobic surfaces, which can cause high background noise and lead to an overestimation of binding and inaccurate calculation of binding affinities (Ki) and receptor numbers (Bmax).
Q2: What are the best blocking agents to use for this compound?
A2: Bovine Serum Albumin (BSA) is a commonly used and effective blocking agent for reducing non-specific binding of hydrophobic ligands. Non-fat dry milk is a cost-effective alternative, but casein, a component of milk, can interfere with assays involving phosphoproteins. For filtration assays, pre-treating filters with polyethyleneimine (PEI) can also be effective.
Q3: Should I include a detergent in my assay buffer?
A3: Yes, including a low concentration (below the critical micellar concentration) of a non-ionic detergent like Tween-20 or Triton X-100 is highly recommended. This will help to keep the hydrophobic this compound in solution and reduce its binding to plastic surfaces.
Q4: How do I measure non-specific binding in my this compound assay?
A4: Non-specific binding is measured by adding a high concentration (typically 100- to 1000-fold excess) of unlabeled ("cold") this compound to a set of assay wells along with the labeled ("hot") this compound. The unlabeled ligand will saturate the specific binding sites on the receptor, so any remaining binding of the labeled ligand is considered non-specific.
Q5: Can the type of assay plate I use affect non-specific binding?
A5: Yes, standard polystyrene plates can be quite hydrophobic and contribute to non-specific binding of lipids like this compound. If non-specific binding remains high after trying other troubleshooting steps, consider using low-binding plates or pre-treating your standard plates with a blocking agent.
Visualizations
Caption: Signaling pathways of this compound via CB1 and GPR55 receptors.
Caption: A workflow for troubleshooting high non-specific binding.
Caption: Relationship between this compound's properties and mitigation strategies.
References
Technical Support Center: Detection of Endogenous Noladin Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the detection and quantification of endogenous Noladin Ether (2-arachidonyl glyceryl ether).
Frequently Asked Questions (FAQs)
Q1: Is this compound truly an endogenous cannabinoid?
A1: The presence of this compound as a true endogenous cannabinoid is a subject of debate in the scientific community. While it was initially isolated from porcine brain, subsequent studies have yielded conflicting results.[1][2] Some research groups have reported detecting it in rat and pig brains, while others have been unable to detect appreciable amounts in the brains of various mammalian species.[1][2] This discrepancy may be due to its extremely low abundance, rapid metabolism, or potential for artifactual formation during sample preparation.
Q2: What makes this compound so difficult to detect?
A2: The primary challenges in detecting endogenous this compound include:
-
Low Endogenous Concentrations: Reports suggest that if this compound is present, it exists at very low physiological levels (in the pmol/g range), often near or below the limit of detection of many analytical instruments.[1]
-
Chemical Instability: While the ether linkage in this compound makes it more resistant to enzymatic hydrolysis compared to the ester bond in 2-arachidonoylglycerol (2-AG), its polyunsaturated arachidonoyl chain is susceptible to oxidation.
-
Interference from Matrix Effects: Biological samples contain a complex mixture of lipids and other molecules that can interfere with the detection of this compound, especially in mass spectrometry-based methods.
-
Controversial Endogenous Status: The conflicting reports on its very existence in tissues make it a challenging analyte to pursue.
Q3: What are the key differences in stability between this compound and 2-AG?
A3: this compound is chemically more stable than 2-AG. The ether bond in this compound is less susceptible to enzymatic hydrolysis by metabolic enzymes that rapidly degrade the ester bond of 2-AG. This increased stability was a driving reason for its initial consideration as a potential therapeutic agent.
Q4: To which cannabinoid receptors does this compound bind?
A4: this compound binds to the CB1 cannabinoid receptor with a high affinity (Ki ≈ 21.2 nM). It has been reported to have a much weaker affinity for the CB2 receptor (Ki > 3 µM). However, some studies suggest it can act as a full agonist at human CB2 receptors with an affinity comparable to 2-AG.
Troubleshooting Guide
Problem: I cannot detect a signal for this compound in my samples.
| Possible Cause | Suggested Solution |
| Insufficient Sample Amount | Given its low abundance, a larger amount of starting material (e.g., tissue) may be required. |
| Inefficient Extraction | Optimize your lipid extraction protocol. A Folch or Bligh-Dyer extraction is a common starting point. Ensure solvents are of high purity and consider a solid-phase extraction (SPE) step for sample cleanup and concentration. |
| Analyte Degradation | Minimize sample handling time and keep samples on ice or at 4°C throughout the extraction process. Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation of the arachidonoyl chain. |
| Low Instrument Sensitivity | Use a highly sensitive mass spectrometer, preferably a triple quadrupole instrument capable of multiple reaction monitoring (MRM) for high selectivity and sensitivity. |
| Matrix Suppression | Dilute the sample extract to reduce matrix effects. Improve sample cleanup using SPE. Ensure chromatographic separation is adequate to resolve this compound from co-eluting interfering compounds. |
| Isomerization of 2-AG to 1-AG | While this is a more significant issue for 2-AG, be aware of potential isomerization if your methods are not optimized, which could complicate the chromatogram. |
Problem: My this compound signal is not reproducible.
| Possible Cause | Suggested Solution |
| Inconsistent Extraction Efficiency | Use a deuterated internal standard (e.g., this compound-d8) added at the very beginning of the sample preparation to normalize for variations in extraction and ionization. |
| Sample Oxidation | Prepare samples fresh and analyze them as quickly as possible. Store extracts under an inert gas (e.g., argon or nitrogen) at -80°C. |
| Instrument Variability | Calibrate the mass spectrometer regularly and monitor system suitability by injecting a standard solution at the beginning and end of each analytical run. |
Quantitative Data Summary
| Parameter | Reported Value(s) | Tissue/System | Reference(s) |
| Endogenous Levels | ~0.6 nmol/g | Porcine Brain | |
| ~25.4 pmol/g | Rat Brain | ||
| < 0.2 pmol/g (below detection) | Rat, Mouse, Hamster, Guinea Pig, Porcine Brain | ||
| CB1 Receptor Binding Affinity (Ki) | 21.2 ± 0.5 nM | Rat Brain Synaptosomal Membranes | |
| CB2 Receptor Binding Affinity (Ki) | > 3 µM | COS cells transfected with CB2 | |
| 480 nM | CHO cells expressing human CB2 | ||
| LC-MS Detection Limit | 100 fmol | - |
Experimental Protocols
Lipid Extraction from Brain Tissue
This protocol is a general guideline based on common lipid extraction methods.
-
Homogenization:
-
Weigh the frozen brain tissue (~100 mg).
-
To the tissue, add an appropriate volume of a deuterated internal standard (e.g., this compound-d8).
-
Add 2 mL of a cold mixture of chloroform:methanol (2:1, v/v) containing an antioxidant (e.g., 0.005% BHT).
-
Homogenize the tissue on ice using a tissue homogenizer until a uniform suspension is achieved.
-
-
Phase Separation:
-
Add 0.5 mL of cold 0.9% NaCl solution to the homogenate.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Transfer the organic phase to a new glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a small, known volume (e.g., 100 µL) of the mobile phase used for LC-MS analysis.
-
Quantification by LC-MS/MS
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for separating lipids.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
This compound Transition (example): Precursor ion [M+H]+ → Product ion. Specific m/z values would need to be determined using a pure standard.
-
Internal Standard Transition (example): Precursor ion for this compound-d8 [M+H]+ → Product ion.
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of a this compound standard.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Experimental workflow for the detection of this compound.
Caption: this compound signaling via the CB1 receptor.
References
- 1. This compound, a putative endocannabinoid, attenuates sensory neurotransmission in the rat isolated mesenteric arterial bed via a non-CB1/CB2 Gi/o linked receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ether-linked analogue of 2-arachidonoylglycerol (this compound) was not detected in the brains of various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Delivery of Noladin Ether in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Noladin Ether in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
A1: this compound (2-arachidonyl glyceryl ether or 2-AGE) is an endogenous ether lipid that acts as a cannabinoid receptor agonist. Its primary targets are the cannabinoid receptor 1 (CB1) and the G protein-coupled receptor 55 (GPR55).[1][2] It exhibits selectivity for the CB1 receptor over the CB2 receptor.[1][2]
Q2: What is the solubility of this compound?
A2: this compound is a lipophilic compound with poor aqueous solubility. It is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[3]
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: Anhydrous ethanol or DMSO are commonly used to prepare stock solutions of this compound. It is crucial to use anhydrous solvents to prevent hydrolysis and maintain the stability of the compound.
Q4: How should I store this compound and its stock solutions?
A4: this compound should be stored desiccated at -20°C. Stock solutions in anhydrous ethanol or DMSO should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q5: Can this compound bind to serum proteins in the cell culture medium?
A5: As a lipophilic molecule, this compound has the potential to bind to serum proteins, such as albumin, which are present in fetal bovine serum (FBS) and other serum supplements. This binding can reduce the effective concentration of free this compound available to interact with the cells. The extent of this binding has not been extensively quantified in the public literature for this compound specifically.
Troubleshooting Guides
This section provides solutions to common problems encountered during the delivery of this compound in cell-based assays.
Issue 1: Precipitation of this compound upon addition to cell culture medium.
-
Cause: The poor aqueous solubility of this compound can cause it to precipitate when the organic solvent stock solution is diluted into the aqueous cell culture medium.
-
Solutions:
-
Decrease the final solvent concentration: Ensure the final concentration of the organic solvent (ethanol or DMSO) in the cell culture medium is as low as possible, typically below 0.5%, and ideally below 0.1%, to minimize both precipitation and solvent-induced cytotoxicity.
-
Use a solubilizing agent: Employing a solubilizing agent can significantly improve the dispersion of this compound in the aqueous medium.
-
Pluronic® F-127: This non-ionic surfactant can aid in the solubilization of lipophilic compounds. A common method involves mixing the this compound stock solution with a 20% Pluronic® F-127 solution in DMSO (1:1 ratio) before diluting into the culture medium. The final concentration of Pluronic® F-127 should be kept low (e.g., <0.1%) to avoid membrane-altering effects.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their solubility in aqueous solutions. Methyl-β-cyclodextrin (MβCD) is a commonly used derivative for this purpose. However, it's important to note that cyclodextrins can also extract lipids from cell membranes, potentially causing cytotoxicity. Careful concentration optimization is required.
-
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help to improve its solubility.
-
Rapid mixing: Add the this compound stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Issue 2: Observed cytotoxicity or changes in cell morphology.
-
Cause A: Cytotoxicity of the solvent vehicle. High concentrations of ethanol or DMSO can be toxic to cells.
-
Solution: Perform a vehicle control experiment to determine the maximum tolerable concentration of the solvent for your specific cell line. This typically involves treating cells with the same concentrations of the solvent used to deliver this compound and assessing cell viability using an MTT or similar assay. Generally, the final solvent concentration should not exceed 0.5%.
-
-
Cause B: Cytotoxicity of the solubilizing agent. Pluronic® F-127 and cyclodextrins can exhibit cytotoxic effects at higher concentrations.
-
Solution: Similar to the solvent, perform a control experiment to assess the cytotoxicity of the solubilizing agent at the concentrations you plan to use.
-
-
Cause C: On-target or off-target effects of this compound. this compound itself may induce cytotoxicity or morphological changes in certain cell types, depending on the expression of its target receptors and the downstream signaling pathways activated.
-
Solution: Conduct a dose-response experiment to determine the concentration range at which this compound elicits the desired biological effect without causing excessive cell death.
-
Issue 3: Inconsistent or lack of biological response to this compound.
-
Cause A: Degradation of this compound. Although more stable than other endocannabinoids like 2-AG, this compound can still degrade over time, especially if not stored properly or if subjected to multiple freeze-thaw cycles.
-
Solution: Prepare fresh stock solutions regularly and store them in small, single-use aliquots at -80°C.
-
-
Cause B: Binding to serum proteins. As mentioned in the FAQs, binding to serum proteins can reduce the bioavailable concentration of this compound.
-
Solution: Consider reducing the serum concentration in your culture medium during the treatment period. If this is not feasible due to cell health requirements, you may need to increase the nominal concentration of this compound. Alternatively, performing a serum protein binding assay can help to quantify the extent of binding and determine the free fraction of the compound.
-
-
Cause C: Low expression of target receptors. The cell line you are using may not express sufficient levels of CB1 or GPR55 receptors to elicit a measurable response.
-
Solution: Verify the expression of CB1 and GPR55 in your cell line using techniques such as qPCR, Western blotting, or immunofluorescence.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Property | Value | Reference |
| Molecular Weight | 364.57 g/mol | |
| Formula | C₂₃H₄₀O₃ | |
| Solubility | Soluble in ethanol, DMSO, and DMF | |
| Storage | Desiccate at -20°C |
Table 2: Recommended Maximum Solvent Concentrations in Cell Culture
| Solvent | Maximum Recommended Final Concentration | Reference |
| Ethanol | ≤ 0.5% (v/v) | |
| DMSO | ≤ 0.5% (v/v) |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a high-concentration stock solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10-20 mM.
-
Aliquot and store: Dispense the stock solution into small, single-use aliquots in amber glass vials and store at -80°C.
-
Prepare intermediate dilutions (if necessary): On the day of the experiment, thaw an aliquot of the stock solution. If a large dilution is required, prepare an intermediate dilution in anhydrous DMSO.
-
Prepare the final working solution:
-
Without a solubilizing agent: Dilute the stock or intermediate solution directly into pre-warmed (37°C) cell culture medium to the desired final concentration. Ensure the final DMSO concentration is below 0.5%. Add the solution dropwise while gently swirling the medium.
-
With Pluronic® F-127: Immediately before use, mix an equal volume of the this compound stock solution with a 20% (w/v) solution of Pluronic® F-127 in DMSO. Vortex briefly. Dilute this mixture into pre-warmed (37°C) cell culture medium to the desired final concentration of this compound, ensuring the final Pluronic® F-127 concentration is below 0.1%.
-
Protocol 2: Assessment of Vehicle Cytotoxicity using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Vehicle Preparation: Prepare serial dilutions of the vehicle (e.g., DMSO or ethanol) in the cell culture medium at the same concentrations that will be used in the this compound experiment. Also, prepare dilutions of any solubilizing agent used.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the vehicle. Include a "no vehicle" control.
-
Incubation: Incubate the plate for the same duration as your planned this compound treatment.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each vehicle concentration relative to the "no vehicle" control. Determine the highest concentration of the vehicle that does not significantly reduce cell viability.
Mandatory Visualization
Caption: Signaling pathway of this compound via CB1 and GPR55 receptors.
Caption: General experimental workflow for a this compound cell-based assay.
Caption: Troubleshooting decision tree for this compound cell-based assays.
References
troubleshooting inconsistent results in Noladin Ether experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Noladin Ether in their experiments.
Troubleshooting Guides
Inconsistent Receptor Binding Affinity Results
Question: My this compound is showing variable binding affinity, particularly for the CB2 receptor. What could be the cause?
Answer: Inconsistent binding affinity for this compound, especially at the CB2 receptor, is a documented issue in the scientific literature. While initially reported to be highly selective for the CB1 receptor, subsequent studies have shown it can act as a full agonist at the CB2 receptor.[1][2] This discrepancy can arise from several factors:
-
Compound Stability and Storage: this compound is more stable than other endocannabinoids like anandamide and 2-AG due to its ether linkage.[3][4] However, improper storage can still lead to degradation. Ensure the compound is stored at -20°C or -80°C and desiccated.[5] Repeated freeze-thaw cycles should be avoided.
-
Solvent and Vehicle Preparation: this compound is soluble in ethanol. When preparing stock solutions and experimental vehicles, ensure the final concentration of the solvent is consistent and does not interfere with the assay. A common vehicle for in vivo studies is a mixture of ethanol, emulphor, and saline (e.g., 1:1:18).
-
Experimental Assay Conditions: Variations in assay buffer composition, incubation times, and the specific radioligand used can all influence the calculated binding affinities. For example, one study performing competitive binding assays with [3H]HU-243 found a Ki of 21.2 ± 0.5 nM for the CB1 receptor. Another study in CHO cells found a Ki of 480 nM for the CB2 receptor. It is crucial to maintain consistent and well-documented assay conditions.
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C or -80°C | |
| Storage Condition | Desiccate | |
| Solubility | Ethanol | |
| In Vivo Vehicle | Ethanol/Emulphor/Saline (e.g., 1:1:18) |
Variable In Vivo Effects
Question: I am observing inconsistent behavioral or physiological responses in my animal models treated with this compound. Why might this be happening?
Answer: Inconsistent in vivo effects can be frustrating. This compound has been shown to cause sedation, hypothermia, intestinal immobility, and mild antinociception in mice. If you are observing variability, consider the following:
-
Route of Administration and Dosing: The method of administration (e.g., intraperitoneal injection) and the exact dose will significantly impact the observed effects. A dose of 20 mg/kg has been used in mice to elicit cannabinoid-like effects. Ensure your administration technique is consistent across all animals.
-
Vehicle Effects: The vehicle used to dissolve this compound can have its own physiological effects. Always include a vehicle-only control group to account for these potential confounding variables.
-
Timing of Observations: The onset and duration of this compound's effects can vary. For instance, in one study, ambulation was tested 10 minutes after injection, while rectal temperature and analgesia were measured 22-23 minutes post-injection. A standardized timeline for observation is critical for reproducible results.
| In Vivo Effect | Typical Observation Time (post-injection) | Source |
| Ambulation | 10 minutes | |
| Ring Immobility | 18 minutes | |
| Rectal Temperature | 22-23 minutes | |
| Analgesia | 22-23 minutes |
Frequently Asked Questions (FAQs)
Q1: What is the established binding profile of this compound?
A1: this compound is an agonist for the CB1 receptor with a reported Ki value of approximately 21.2 nM. Its affinity for the CB2 receptor has been a subject of debate. Initial reports suggested very weak binding (Ki > 3 µM). However, other studies have demonstrated that it can act as a full agonist at human CB2 receptors with a Ki of around 480 nM. It is also an agonist for the orphan receptor GPR55.
| Receptor | Binding Affinity (Ki) / Activity | Source |
| CB1 | ~21.2 nM | |
| CB2 | > 3 µM (initial report), ~480 nM (later report) | |
| GPR55 | Agonist |
Q2: How should I prepare this compound for my experiments?
A2: this compound is typically supplied as a solid and should be dissolved in an appropriate solvent. It is soluble in ethanol. For cell culture experiments, the final concentration of ethanol should be kept low to avoid solvent-induced artifacts. For in vivo experiments, a common vehicle is a mixture of ethanol, emulphor, and saline (e.g., 1:1:18).
Q3: What are the key downstream signaling pathways activated by this compound?
A3: this compound, primarily through its action on CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), can modulate several downstream signaling cascades. These include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein (MAP) kinase pathway.
Q4: Is this compound stable in solution?
A4: The ether linkage in this compound makes it more chemically stable than the ester or amide linkages found in 2-AG and anandamide, respectively. This results in a longer half-life in biological systems. However, for long-term storage, it is recommended to keep it in a desiccated environment at -20°C or -80°C to prevent degradation.
Experimental Protocols
CB1 Receptor Binding Assay (Competitive)
This protocol is adapted from studies characterizing the binding of this compound to the CB1 receptor.
-
Membrane Preparation: Prepare synaptosomal membranes from rat brain tissue.
-
Incubation: In each assay tube, combine the synaptosomal membranes (3-4 µg of protein), the radioligand [3H]HU-243 (at a concentration near its Kd, e.g., 45 pM), and varying concentrations of this compound or the vehicle control.
-
Incubation Conditions: Incubate the mixture for 90 minutes at 30°C.
-
Separation: Separate the bound and free radioligand by centrifugation.
-
Quantification: Measure the radioactivity of the pellet (bound fraction).
-
Data Analysis: Normalize the data to 100% specific binding, which is determined in the presence of a saturating concentration of an unlabeled CB1 agonist (e.g., 50 nM HU-243). Calculate the Ki value for this compound using the Cheng-Prusoff equation.
In Vivo Behavioral Assessment in Mice
This protocol is based on methods used to evaluate the cannabinoid-like effects of this compound in mice.
-
Animal Model: Use female Sabra mice.
-
Drug Preparation and Administration: Dissolve synthetic this compound in a vehicle of ethanol/emulphor/saline (1:1:18). Administer a 20 mg/kg dose via intraperitoneal (i.p.) injection. Include a vehicle-only control group.
-
Behavioral Tests (perform sequentially):
-
Ambulation (10 minutes post-injection): Place the mouse in an open field arena and record its locomotor activity for 8 minutes.
-
Ring Immobility (18 minutes post-injection): Place the mouse on a raised ring (5.5 cm diameter) and measure the time it remains immobile over a 4-minute period.
-
Analgesia (Hot Plate Test; 22-23 minutes post-injection): Place the mouse on a hot plate at 55°C and record the latency to the first sign of nociception (e.g., hind paw lick or jump).
-
Hypothermia (22-23 minutes post-injection): Measure the rectal temperature and compare it to the baseline temperature taken before the injection.
-
-
Data Analysis: Compare the results from the this compound-treated group to the vehicle control group using appropriate statistical tests (e.g., t-tests).
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. [PDF] The Endocannabinoid this compound Acts as a Full Agonist at Human CB2 Cannabinoid Receptors | Semantic Scholar [semanticscholar.org]
- 2. The endocannabinoid this compound acts as a full agonist at human CB2 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Arachidonyl glyceryl ether, an endogenous agonist of the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumirlab.com [lumirlab.com]
- 5. pnas.org [pnas.org]
proper storage and handling of Noladin Ether
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of Noladin Ether (also known as 2-arachidonyl glyceryl ether or 2-AGE).
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a putative endogenous cannabinoid and a chemically stable analog of 2-arachidonoylglycerol (2-AG).[1][2] It is an ether-linked lipid that acts as an agonist for the cannabinoid receptor 1 (CB1) and the orphan G protein-coupled receptor 55 (GPR55).[1] Its interaction with the cannabinoid receptor 2 (CB2) is significantly weaker.[3]
Q2: How should I store this compound? A2: this compound should be stored desiccated at -20°C or -80°C for long-term stability, which can be up to two years under these conditions. It is often supplied as a solution in ethanol or another organic solvent.
Q3: My this compound is supplied in ethanol. What precautions should I take when using it in cell culture? A3: Ethanol can have direct effects on cell viability and signaling pathways. It is crucial to run a vehicle control experiment using the same final concentration of ethanol as in your experimental conditions. For most cell lines, the final ethanol concentration should be kept low, ideally below 0.5%, to minimize off-target effects. Always test a range of ethanol concentrations to determine the no-observed-adverse-effect level (NOAEL) for your specific cell line and assay.
Q4: Is this compound considered an endogenous cannabinoid? A4: The status of this compound as a true endogenous cannabinoid is a subject of debate. While it was initially isolated from porcine brain, subsequent studies have questioned its presence in appreciable amounts in the brains of various mammalian species. However, it remains a valuable research tool due to its selective agonist activity and higher metabolic stability compared to 2-AG.
Q5: What are the primary molecular targets of this compound? A5: The primary targets are the CB1 and GPR55 receptors, where it acts as a potent agonist. It displays high selectivity for CB1 over CB2 receptors.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₀O₃ | |
| Molecular Weight | 364.6 g/mol | |
| Storage Temperature | -20°C or -80°C (desiccated) | |
| Stability | ≥ 2 years at -80°C | |
| CB1 Receptor Affinity (Ki) | 21.2 nM | |
| CB2 Receptor Affinity (Ki) | >3,000 nM | |
| GPR55 Receptor Potency (EC50) | 10 nM | |
| CB1 Receptor Potency (EC50) | 37 nM |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound in a CB1 receptor assay. | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles. 2. Low Receptor Expression: The cell line used may have low or no expression of CB1 receptors. 3. Vehicle Interference: High concentrations of the ethanol vehicle may be masking the effect. | 1. Aliquot upon receipt: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store as recommended. 2. Verify Receptor Expression: Confirm CB1 receptor expression in your cell line using techniques like Western blot or qPCR. 3. Optimize Vehicle Concentration: Ensure the final ethanol concentration is minimal and run a vehicle control. |
| Inconsistent results between experiments. | 1. Compound Precipitation: this compound is a lipid and may come out of solution, especially in aqueous buffers. 2. Variability in Cell State: Cell passage number and health can affect receptor expression and signaling. | 1. Ensure Solubility: Prepare dilutions in appropriate buffers, potentially with a carrier like fatty-acid-free BSA. Vortex thoroughly before adding to the assay. 2. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase. |
| Unexpected antagonist-like effects. | 1. Receptor Desensitization: Prolonged or high-concentration exposure can lead to receptor internalization and desensitization. 2. Presence of Endogenous Agonists: Serum in the culture medium can contain endogenous cannabinoids, leading to complex interactions. | 1. Optimize Incubation Time and Concentration: Perform a time-course and dose-response experiment to find optimal conditions. 2. Consider Serum-Free Conditions: For certain assays, switching to a serum-free medium for the duration of the experiment can reduce variability. |
Experimental Protocols & Visualizations
General Experimental Workflow for Cell-Based Assays
Below is a generalized workflow for studying the effects of this compound on a cell-based signaling pathway, such as cAMP modulation.
References
selecting the appropriate control groups for Noladin Ether studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Noladin Ether in their experiments. The information is tailored for scientists and drug development professionals to ensure the appropriate selection of control groups and robust experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound (2-arachidonyl glyceryl ether or 2-AGE) is a putative endocannabinoid, an ether lipid that acts as an agonist for multiple G-protein coupled receptors (GPCRs). Initially identified as a selective agonist for the cannabinoid receptor 1 (CB1), further studies have demonstrated that it also functions as a full agonist at the cannabinoid receptor 2 (CB2).[1][2][3] Additionally, this compound is a potent agonist for the orphan receptor GPR55.[4] Its activity at these receptors makes it a valuable tool for studying the endocannabinoid system and related signaling pathways.
Q2: Why is the selection of appropriate control groups critical in this compound studies?
Q3: What are the essential types of control groups to include in a this compound experiment?
To ensure the rigor of your study, the following control groups are essential:
-
Vehicle Control: This is the most fundamental control and accounts for any effects of the solvent used to dissolve this compound.
-
Negative Control: This group consists of untreated cells or animals and establishes the baseline response in your experimental model.
-
Positive Control: A well-characterized agonist for the receptor of interest should be used to confirm that the experimental system is responsive.
-
Antagonist Control: To confirm that the effects of this compound are mediated by a specific receptor, a selective antagonist for that receptor should be used to block the observed effects.
-
Off-Target Controls: Given this compound's activity at multiple receptors, it is crucial to include antagonists for other potential targets to rule out their involvement.
Troubleshooting Guide
Problem 1: I am observing an effect with this compound, but I am unsure which receptor is responsible.
Solution:
To dissect the specific receptor-mediated effects of this compound, a systematic approach using selective antagonists is required. You should design your experiment to include parallel treatment groups, each pre-treated with a selective antagonist for one of the potential targets (CB1, CB2, or GPR55) before the addition of this compound.
-
If the effect of this compound is blocked by a CB1 antagonist (e.g., SR141716A), it indicates a CB1-mediated mechanism.
-
If the effect is blocked by a CB2 antagonist (e.g., AM630), it points to a CB2-mediated pathway.
-
If the effect is blocked by a GPR55 antagonist (e.g., ML193), it suggests the involvement of GPR55.
It is also possible that the observed effect is a result of the combined activation of multiple receptors. In such cases, the use of single and combined antagonists can help elucidate the contribution of each receptor.
Problem 2: My in vitro experiment with this compound is showing high background noise or inconsistent results.
Solution:
High background and inconsistency in in vitro assays with lipid-soluble compounds like this compound can often be attributed to the vehicle used for solubilization.
-
Vehicle Selection: this compound is commonly dissolved in ethanol or DMSO for in vitro studies. It is crucial to use the lowest possible concentration of the vehicle, as high concentrations can have their own cellular effects. A vehicle control group is essential to assess these potential effects.
-
Solubility Issues: Ensure that this compound is fully dissolved in the vehicle before diluting it into your aqueous assay buffer. Precipitation of the compound can lead to inconsistent concentrations and unreliable results.
-
Assay-Specific Controls: For functional assays like cAMP measurement, ensure that your positive and negative controls for the assay itself are working as expected. For example, forskolin is often used as a positive control to stimulate adenylyl cyclase in cAMP assays.
Problem 3: I am planning an in vivo study with this compound and need guidance on the vehicle and control groups.
Solution:
For in vivo studies, the formulation of the vehicle is critical for bioavailability and to minimize non-specific effects.
-
Vehicle Formulation: A commonly used vehicle for intraperitoneal (i.p.) injection of this compound in mice is a mixture of ethanol, Emulphor, and saline (1:1:18). It is imperative to include a vehicle-only control group in your animal study to account for any effects of this formulation.
-
Dose-Response and Antagonist Studies: A preliminary dose-response study is recommended to determine the optimal concentration of this compound for your desired effect. To confirm the mechanism of action in vivo, a separate cohort of animals should be pre-treated with a selective antagonist before this compound administration.
Experimental Protocols & Data
Table 1: Recommended Control Compounds for In Vitro this compound Studies
| Control Type | Target Receptor | Compound | Typical Working Concentration | Purpose |
| Positive Control | CB1 | CP55,940 or ACEA | 10-100 nM | To confirm CB1 receptor activation and signaling. |
| Positive Control | CB2 | CP55,940 or HU308 | 10-100 nM | To confirm CB2 receptor activation and signaling. |
| Positive Control | GPR55 | L-α-lysophosphatidylinositol (LPI) | 1-10 µM | To confirm GPR55 receptor activation and signaling. |
| Antagonist | CB1 | SR141716A (Rimonabant) | 100 nM - 1 µM | To selectively block CB1 receptor-mediated effects. |
| Antagonist | CB2 | AM630 | 100 nM - 1 µM | To selectively block CB2 receptor-mediated effects. |
| Antagonist | GPR55 | ML193 | 221 nM (IC50) | To selectively block GPR55 receptor-mediated effects. |
| Signaling Inhibitor | Gi/o proteins | Pertussis Toxin (PTX) | 100 ng/mL (pre-treatment) | To determine if the signaling pathway is Gi/o protein-dependent. |
Table 2: Example Protocol for an In Vitro cAMP Assay
| Step | Procedure | Details and Controls |
| 1. Cell Culture | Plate cells expressing the receptor of interest (e.g., CHO-CB1) in a 96-well plate. | Include wells for all control groups: vehicle, positive control (e.g., CP55,940), and antagonist pre-treatment. |
| 2. Pre-treatment | For antagonist and signaling inhibitor groups, pre-incubate cells with the respective compounds. | For example, pre-treat with 1 µM SR141716A for 30 minutes to block CB1 receptors, or with 100 ng/mL Pertussis Toxin for 18-24 hours to inhibit Gi/o signaling. |
| 3. Stimulation | Add this compound at various concentrations to the appropriate wells. | Also add positive controls and vehicle to their respective wells. To measure inhibition of adenylyl cyclase (a hallmark of CB1/CB2 activation), co-stimulate with forskolin (e.g., 5 µM). |
| 4. Incubation | Incubate for the recommended time to allow for changes in intracellular cAMP levels. | Typically 15-30 minutes. |
| 5. Lysis & Detection | Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA). | Follow the manufacturer's protocol for the specific cAMP assay kit. |
| 6. Data Analysis | Normalize the data to the vehicle control and generate dose-response curves. | Compare the effect of this compound in the absence and presence of antagonists to determine the receptor-specific activity. |
Visualizations
Caption: this compound Signaling Pathways.
Caption: Experimental Workflow for this compound Studies.
References
minimizing off-target effects of Noladin Ether in experiments
Welcome to the technical support center for Noladin Ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target receptors for this compound?
A1: this compound is primarily known as an agonist for the cannabinoid receptors CB1 and CB2. However, it also exhibits activity at other receptors, which are considered its primary off-target effects. These include the G protein-coupled receptor 55 (GPR55) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2]
Q2: I am observing inconsistent results in my cell-based assays. What could be the cause?
A2: Inconsistencies can arise from several factors related to the physicochemical properties of this compound, which is a lipid signaling molecule. Ensure you are using an appropriate vehicle control, as this compound is soluble in ethanol.[1] The final concentration of the solvent should be kept low and consistent across all experiments. Additionally, lipid molecules can stick to plasticware, so it's crucial to use low-adhesion tubes and pipette tips. The stability of this compound in your specific experimental buffer and temperature should also be considered, as it can degrade over time.[3]
Q3: How can I confirm that the observed effect in my experiment is mediated by the intended cannabinoid receptor and not an off-target?
A3: To confirm the involvement of a specific cannabinoid receptor, it is essential to use selective antagonists. For CB1-mediated effects, pretreatment with a selective CB1 antagonist like SR141716A or AM251 should block the effects of this compound.[4] Similarly, for CB2-mediated effects, a selective CB2 antagonist such as AM630 or SR144528 can be used. If the effect of this compound persists in the presence of these antagonists, it is likely mediated by an off-target receptor.
Q4: My dose-response curve for this compound is not showing a classic sigmoidal shape. What could this indicate?
A4: this compound can act as a partial agonist at some receptors. Partial agonists can produce dose-response curves that plateau at a submaximal response compared to a full agonist. In some cases, at very high concentrations, you might observe a bell-shaped curve, which could indicate engagement of an inhibitory receptor or other complex pharmacological effects. It is crucial to perform experiments over a wide range of concentrations to fully characterize the dose-response relationship.
Q5: What are the appropriate vehicle controls for in vitro and in vivo experiments with this compound?
A5: For in vitro experiments, this compound is often dissolved in ethanol or DMSO. The final concentration of the solvent in the culture medium should be minimal (typically <0.1%) and consistent across all treatment groups, including a vehicle-only control. For in vivo studies, a common vehicle is a mixture of ethanol, emulphor, and saline (e.g., in a 1:1:18 ratio). It is critical to always include a vehicle-treated group to control for any effects of the solvent mixture itself.
Troubleshooting Guides
Issue 1: Low or No Activity of this compound in a Cannabinoid Receptor Assay
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | This compound is more stable than other endocannabinoids like 2-AG, but can still degrade. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or lower. |
| Improper Solubility | Ensure this compound is fully dissolved in the vehicle before diluting into aqueous assay buffers. Sonication may aid in solubilization. Use a carrier protein like fatty-acid-free BSA in your buffer to improve solubility and prevent non-specific binding. |
| Incorrect Receptor Subtype | Confirm the expression of the target receptor (CB1 or CB2) in your experimental system (cell line or tissue). This compound has different affinities for CB1 and CB2. |
| Assay Conditions | Optimize incubation times and temperatures for your specific assay. Ensure the pH and ionic strength of your buffers are appropriate for receptor binding. |
Issue 2: High Background or Non-Specific Binding in Radioligand Binding Assays
| Possible Cause | Troubleshooting Step |
| Radioligand Issues | Use a fresh batch of radioligand and verify its specific activity. Ensure the radioligand concentration is appropriate (typically at or below its Kd value). |
| Insufficient Washing | Increase the number and volume of washes to thoroughly remove unbound radioligand from the filters. |
| Filter Binding | Pre-soak filters in buffer or a solution of polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter material. |
| Lipid Adsorption | This compound, being a lipid, may non-specifically interact with assay components. Include a low concentration of BSA in your binding buffer to minimize this. |
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound for its primary on-target and off-target receptors.
Table 1: Binding Affinity (Ki) of this compound
| Receptor | Ki Value | Species/System | Reference |
| CB1 | 21.2 ± 0.5 nM | Rat Brain Membranes | |
| CB2 | > 3 µM | COS Cells (transfected) | |
| CB2 | 480 nM | CHO Cells (transfected) | |
| GPR55 | Not Reported | - | |
| TRPV1 | Not Reported | - |
Table 2: Functional Potency (EC50) of this compound
| Receptor | EC50 Value | Assay Type | Species/System | Reference |
| CB1 | 37 nM | GPR55 and CB1 agonist | - | |
| CB2 | - | - | - | |
| GPR55 | 10 nM | GPR55 and CB1 agonist | - | |
| TRPV1 | Weak agonist activity | Intracellular Ca2+ increase | hTRPV1-HEK293 cells |
Experimental Protocols & Methodologies
Competitive Radioligand Binding Assay for CB1/CB2 Receptors
This protocol is adapted from established methods to determine the binding affinity (Ki) of this compound.
Objective: To determine the inhibition constant (Ki) of this compound at human CB1 and CB2 receptors.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).
-
Test Compound: this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Filtration Apparatus: Cell harvester with GF/C glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the receptor of interest.
-
Homogenize cells in an ice-cold buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes (5-20 µg protein), [³H]CP55,940 (at a concentration near its Kd, e.g., 0.5-1.5 nM), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of a non-labeled potent cannabinoid agonist (e.g., 10 µM WIN55,212-2).
-
Incubate at 30°C for 60-90 minutes.
-
-
Filtration and Quantification:
-
Rapidly filter the reaction mixture through GF/C filters using a cell harvester.
-
Wash filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Figure 1. Workflow for a competitive radioligand binding assay.
GTPγS Binding Assay for GPR55 Activation
This protocol is a functional assay to measure G protein activation upon GPR55 stimulation by this compound.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G proteins via GPR55.
Materials:
-
Receptor Source: Cell membranes from cells expressing GPR55.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.
-
GDP (Guanosine diphosphate).
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, GDP (10-100 µM), and increasing concentrations of this compound.
-
For basal binding, add vehicle. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Add the GPR55-expressing cell membranes (5-20 µg protein).
-
-
Initiation and Incubation:
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Quantification:
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the radioactivity on the filters.
-
-
Data Analysis:
-
Plot the specific [³⁵S]GTPγS binding against the log concentration of this compound to generate a dose-response curve and determine EC50 and Emax values.
-
Figure 2. Workflow for a GTPγS binding assay.
Intracellular Calcium Flux Assay for TRPV1 Activation
This protocol measures changes in intracellular calcium concentration as an indicator of TRPV1 channel activation by this compound.
Objective: To assess the ability of this compound to activate TRPV1 channels.
Materials:
-
Cells: HEK293 cells transiently or stably expressing human TRPV1.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Test Compound: this compound.
-
Positive Control: Capsaicin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
Procedure:
-
Cell Preparation:
-
Plate TRPV1-expressing cells in a 96-well, black-walled, clear-bottom plate.
-
Allow cells to adhere and grow overnight.
-
-
Dye Loading:
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Measurement of Calcium Flux:
-
Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence.
-
Add varying concentrations of this compound or the positive control (Capsaicin) to the wells.
-
Immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Plot ΔF against the log concentration of this compound to generate a dose-response curve.
-
Figure 3. Workflow for an intracellular calcium flux assay.
Signaling Pathways
GPR55 Signaling Pathway
Activation of GPR55 by this compound can lead to the activation of Gq and G12/13 proteins. This initiates a signaling cascade involving RhoA and Phospholipase C (PLC), ultimately resulting in an increase in intracellular calcium ([Ca²⁺]i).
Figure 4. GPR55 signaling cascade.
TRPV1 Activation
This compound can act as a weak agonist at the TRPV1 channel. Its binding to the channel leads to a conformational change, opening the channel pore and allowing the influx of cations, primarily Ca²⁺ and Na⁺, which results in an increase in intracellular calcium.
Figure 5. TRPV1 channel activation.
References
- 1. Measurement of relative Ca²⁺ permeability during sustained activation of TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Comparison of the enzymatic stability and intraocular pressure effects of 2-arachidonylglycerol and this compound, a novel putative endocannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of accumbens shell cannabinoid CB(1) receptors by this compound, a putative endocannabinoid, modulates food intake and dietary selection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Noladin Ether and Anandamide: Receptor Binding, Signaling, and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological and biochemical properties of two prominent endocannabinoids: Noladin Ether and Anandamide. The following sections present quantitative data on their receptor binding affinities, delve into their distinct metabolic pathways, and illustrate their downstream signaling cascades. Detailed experimental protocols for key assays are also provided to support further research and drug development efforts.
Quantitative Comparison of Receptor Binding and Potency
The binding affinities and functional potencies of this compound and anandamide for cannabinoid receptors (CB1 and CB2) and the orphan G-protein coupled receptor 55 (GPR55) are summarized below. This compound exhibits a higher selectivity for the CB1 receptor compared to anandamide.
| Compound | Receptor | Binding Affinity (Ki) | Functional Potency (EC50) |
| This compound | CB1 | 21.2 ± 0.5 nM[1][2] | Efficacy comparable to CP 55,940, but with lower potency[3] |
| CB2 | > 3 µM[1][2] | 480 nM (Ki) | |
| GPR55 | Activates at nanomolar concentrations | Not explicitly reported | |
| Anandamide | CB1 | 89 nM | 31 nM |
| CB2 | 371 nM | 27 nM | |
| GPR55 | Activates at nanomolar concentrations | 18 nM |
Metabolic Stability and Degradation Pathways
A key differentiator between this compound and anandamide lies in their metabolic stability. The ether linkage in this compound renders it resistant to hydrolysis by fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. This results in a longer biological half-life for this compound.
Anandamide Degradation Pathway
Anandamide is primarily inactivated through a two-step process: cellular uptake followed by intracellular hydrolysis by FAAH into arachidonic acid and ethanolamine.
This compound's Enhanced Stability
In contrast, the ether bond of this compound is not a substrate for FAAH, leading to significantly slower degradation and prolonged physiological effects.
Comparative Signaling Pathways
Both this compound and anandamide exert their effects by activating G-protein coupled receptors, primarily the CB1 receptor. However, the breadth of their downstream signaling pathways shows some distinctions.
Anandamide Signaling via CB1 Receptor
Activation of the CB1 receptor by anandamide initiates a cascade of intracellular events through the Gi/o protein. This leads to the inhibition of adenylyl cyclase, modulation of ion channels (inhibition of N-type Ca2+ channels and activation of K+ channels), and activation of the mitogen-activated protein kinase (MAPK) pathway.
This compound Signaling via CB1 Receptor
This compound also activates the CB1 receptor, leading to the stimulation of the p42/p44 MAPK pathway. While it is established to act through a Gi/o protein-coupled receptor to attenuate sensory neurotransmission, the full spectrum of its downstream effectors is less characterized compared to anandamide.
Experimental Protocols
A. Radioligand Binding Assay for CB1 Receptor
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the CB1 receptor.
Materials:
-
Membrane Preparation: Homogenates from rat brain tissue or cells expressing the human CB1 receptor.
-
Radioligand: [3H]CP-55,940 or [3H]HU-243.
-
Test Compounds: this compound, Anandamide.
-
Non-specific Binding Control: High concentration of an unlabeled CB1 agonist (e.g., 10 µM WIN 55,212-2 or 50 nM unlabeled HU-243).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/ml fatty-acid-free BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
96-well filter plates (GF/B or GF/C).
-
Scintillation counter and cocktail.
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and Anandamide) in the assay buffer.
-
In a 96-well plate, combine the membrane preparation (typically 3-4 µg protein), the radioligand (at a concentration near its Kd), and either the vehicle, varying concentrations of the test compound, or the non-specific binding control.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. [35S]GTPγS Functional Assay
This assay measures the activation of G-proteins by an agonist binding to a G-protein coupled receptor like CB1.
Materials:
-
Membrane Preparation: As described above.
-
Radioligand: [35S]GTPγS.
-
Test Compounds: this compound, Anandamide.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, and 1 mg/ml BSA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Non-specific Binding Control: Unlabeled GTPγS.
-
Filter plates and scintillation counter.
Procedure:
-
Pre-incubate the membrane preparation with GDP (typically 10-30 µM) in the assay buffer.
-
In a 96-well plate, add the membrane/GDP mixture, varying concentrations of the agonist (this compound or Anandamide), and [35S]GTPγS.
-
For determining non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by filtration and wash with ice-cold buffer.
-
Measure the bound radioactivity.
-
Plot the specific binding of [35S]GTPγS as a function of the agonist concentration to determine the EC50 (potency) and Emax (efficacy).
C. Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This assay measures the rate of anandamide hydrolysis by FAAH.
Materials:
-
Enzyme Source: Rat brain or liver homogenates, or recombinant FAAH.
-
Substrate: [14C-ethanolamine]-Anandamide.
-
Reaction Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.
-
Stop Solution: Chloroform/methanol (1:1, v/v).
-
Scintillation counter.
Procedure:
-
Pre-incubate the enzyme source in the reaction buffer at 37°C.
-
Initiate the reaction by adding the radiolabeled anandamide substrate.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the chloroform/methanol solution.
-
Separate the aqueous phase (containing the [14C]ethanolamine product) from the organic phase (containing unreacted [14C]anandamide) by centrifugation.
-
Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.
-
Calculate the amount of product formed to determine the enzyme activity.
References
A Comparative Guide to Cannabinoid Receptor Activation: Noladin Ether vs. 2-AG
This guide provides an objective comparison of Noladin Ether and 2-Arachidonoylglycerol (2-AG), two endogenous cannabinoids, focusing on their performance in activating cannabinoid receptors. The information presented is intended for researchers, scientists, and drug development professionals, with supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways.
Introduction
The endocannabinoid system, a crucial neuromodulatory system, relies on endogenous ligands that bind to and activate cannabinoid receptors, primarily CB1 and CB2. Among these ligands are 2-Arachidonoylglycerol (2-AG) and the putative endocannabinoid, 2-Arachidonyl glyceryl ether (this compound). 2-AG is the most abundant endocannabinoid in the central nervous system and is a full agonist at both CB1 and CB2 receptors.[1][2][3][4] this compound, an ether-linked analog of 2-AG, was initially identified as a selective CB1 receptor agonist but has since been shown to act as a full agonist at human CB2 receptors as well.[5] This guide delves into the comparative binding affinities, functional efficacies, and signaling pathways of these two important endocannabinoids.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the binding affinity and functional activity of this compound and 2-AG at human cannabinoid receptors.
Table 1: Cannabinoid Receptor Binding Affinity (Ki)
| Compound | Receptor | Ki (nM) | Notes |
| This compound | CB1 | 21.2 ± 0.5 | Isolated from porcine brain. |
| CB2 | > 3000 | Initially reported as weak binding. | |
| hCB2 | 480 | Characterized in human CB2 receptors stably expressed in CHO cells. | |
| 2-AG | hCB2 | 1016 | Characterized in human CB2 receptors stably expressed in CHO cells. |
Table 2: Cannabinoid Receptor Functional Activity (EC50)
| Compound | Receptor | Assay | Parameter | Value (nM) | Efficacy |
| This compound | hCB2 | GTPγS Binding | EC50 | 1,730 ± 310 | Full Agonist |
| hCB2 | cAMP Inhibition | EC50 | 200 ± 50 | Full Agonist | |
| 2-AG | hCB2 | GTPγS Binding | EC50 | 2,750 ± 600 | Full Agonist |
| hCB2 | cAMP Inhibition | EC50 | 440 ± 110 | Full Agonist |
Data for functional activity is derived from studies on human CB2 receptors expressed in CHO cells.
Signaling Pathways
Both this compound and 2-AG activate CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of downstream effector systems.
Caption: Canonical signaling pathway for CB1/CB2 receptors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP-55,940)
-
Test compound (this compound or 2-AG)
-
Non-specific binding control (e.g., 10 µM WIN 55,212-2)
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash Buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4)
-
96-well filter plates (GF/C glass fiber)
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand.
-
Equilibration: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the bound from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
Materials:
-
Cell membranes expressing the receptor of interest
-
[³⁵S]GTPγS
-
GDP
-
Test agonist (this compound or 2-AG)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GTPγS (unlabeled, for non-specific binding)
Procedure:
-
Pre-incubation: Incubate cell membranes with GDP for 15-20 minutes on ice to ensure G-proteins are in their inactive, GDP-bound state.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the pre-incubated membranes, and varying concentrations of the test agonist.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the agonist concentration and use non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.
cAMP Inhibition Assay
This assay measures the ability of a CB1/CB2 receptor agonist to inhibit the production of cyclic AMP, typically after stimulation with forskolin (an adenylyl cyclase activator).
Materials:
-
Whole cells expressing the receptor of interest (e.g., CHO or HEK-293 cells)
-
Forskolin
-
Test agonist (this compound or 2-AG)
-
cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based)
-
Cell culture medium
Procedure:
-
Cell Plating: Plate the cells in a suitable microplate and grow to the desired confluency.
-
Pre-treatment: Pre-treat the cells with the test agonist at various concentrations for a defined period.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control.
-
Plot the percentage of inhibition of the forskolin response against the agonist concentration.
-
Determine the IC50 (which corresponds to the EC50 for inhibition) and Emax values using non-linear regression.
-
Synthesis Overview
This compound Synthesis
The synthesis of this compound has been described and typically involves a multi-step chemical process.
References
- 1. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-AG, Overview: How it works - The MCAA [themcaa.net]
- 3. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The endocannabinoid this compound acts as a full agonist at human CB2 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Noladin Ether's Effects: A Comparative Guide Using CB1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Noladin Ether's performance with other cannabinoid receptor ligands, supported by experimental data validating its effects through the use of CB1 receptor antagonists like AM251. The information is presented to assist researchers in designing and interpreting experiments aimed at understanding the pharmacology of this compound.
Performance Comparison: this compound vs. Other Cannabinoids
This compound, an endogenous ether-type cannabinoid, exhibits a distinct pharmacological profile compared to other well-known endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), as well as synthetic cannabinoids. A key differentiator is its selectivity and stability.
Binding Affinity at CB1 and CB2 Receptors
The following table summarizes the binding affinities (Ki) of this compound and other selected cannabinoids for the CB1 and CB2 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Type | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| This compound | Endocannabinoid | 21.2 ± 0.5 | > 3000 | [1] |
| AM251 | Synthetic (Antagonist) | 7.5 | 2290 | |
| Anandamide (AEA) | Endocannabinoid | 89 | 371 | [2] |
| 2-Arachidonoylglycerol (2-AG) | Endocannabinoid | 472 | 1400 | |
| Δ⁹-THC | Phytocannabinoid | 40.7 | 36.4 | [3] |
| JWH-018 | Synthetic | 9.00 | 2.94 | [3] |
| CP 55,940 | Synthetic | 0.58 | 0.68 | [3] |
This compound demonstrates a high affinity and selectivity for the CB1 receptor over the CB2 receptor. This selectivity is a valuable characteristic for researchers aiming to investigate CB1-specific pathways and effects.
Experimental Validation with CB1 Antagonists
The CB1 receptor-mediated effects of this compound are consistently demonstrated by their blockade with selective CB1 antagonists such as AM251 and SR141716A. These antagonists competitively bind to the CB1 receptor, preventing this compound from exerting its effects.
Blockade of this compound-Induced Aqueous Humor Outflow
In studies investigating the potential of this compound to reduce intraocular pressure, its effect on increasing aqueous humor outflow facility in porcine eyes was completely blocked by the CB1 antagonist SR141716A. This provides strong evidence that the outflow-enhancing effect of this compound is mediated through the CB1 receptor.
Attenuation of this compound's Effects on Food Intake
Studies on the role of the endocannabinoid system in appetite regulation have shown that direct administration of this compound into the nucleus accumbens of rats potently stimulates food intake. This effect is significantly attenuated by the CB1 receptor antagonist AM251, indicating that this compound's influence on appetite is mediated by CB1 receptors in this brain region.
Experimental Protocols
p42/p44 MAP Kinase Phosphorylation Assay
This protocol details the methodology used to determine the effect of this compound on the p42/p44 MAP kinase signaling pathway, a known downstream effector of CB1 receptor activation.
Cell Culture and Treatment:
-
Porcine trabecular meshwork cells are cultured to near confluence in appropriate media.
-
Cells are serum-starved for 24 hours prior to treatment.
-
Cells are pre-treated with the CB1 antagonist AM251 (e.g., 1 µM) or vehicle for 30 minutes.
-
Subsequently, cells are treated with this compound (e.g., 100 nM) or vehicle for 15-30 minutes.
Western Blot Protocol:
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Membrane Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-p42/p44 MAPK and total p42/p44 MAPK, diluted in the blocking buffer.
-
Washing: The membrane is washed three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
Rat Food Intake Study
This protocol outlines a method to assess the effect of this compound on food intake and its blockade by AM251 in rats.
Animals and Housing:
-
Male Wistar or Sprague-Dawley rats are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Animals have ad libitum access to food and water unless otherwise specified.
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., ethanol:Emulphor:saline in a 1:1:18 ratio).
-
AM251 is dissolved in a vehicle such as 10% DMSO in saline.
-
For central administration, cannulae are surgically implanted into the desired brain region (e.g., nucleus accumbens).
-
For intraperitoneal (i.p.) administration, drugs are injected at a specified volume (e.g., 1 ml/kg).
Experimental Procedure:
-
Habituation: Animals are habituated to the experimental conditions and handling for several days prior to the experiment.
-
Pre-treatment: Rats are pre-treated with AM251 (e.g., 1-5 mg/kg, i.p.) or vehicle 30-60 minutes before this compound administration.
-
This compound Administration: this compound is administered either centrally or peripherally at the desired dose.
-
Food Intake Measurement: Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, and 24 hours) post-drug administration. Spillage is accounted for.
-
Data Analysis: Food intake is calculated and analyzed using appropriate statistical methods (e.g., ANOVA).
Signaling Pathways and Experimental Workflows
This compound/CB1 Receptor Signaling Pathway
The binding of this compound to the CB1 receptor initiates a cascade of intracellular signaling events. A key pathway involves the activation of G-proteins, leading to the stimulation of the p42/p44 MAP kinase pathway. This pathway is crucial for many cellular processes, and its activation by this compound can be blocked by CB1 antagonists.
References
A Comparative Pharmacological Guide: Noladin Ether vs. Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Noladin Ether, an endogenous cannabinoid, and various synthetic cannabinoids. The information is supported by experimental data to assist researchers in understanding their distinct interactions with the endocannabinoid system.
Receptor Binding Affinities
The binding affinity of a compound for a receptor is a critical determinant of its potency. The following table summarizes the binding affinities (Ki) of this compound and representative synthetic cannabinoids for the human cannabinoid receptors, CB1 and CB2. A lower Ki value indicates a higher binding affinity.
| Compound | Type | CB1 Ki (nM) | CB2 Ki (nM) | Reference(s) |
| This compound | Endocannabinoid | 21.2 ± 0.5 | > 3000, 480 | [1][2][3][4][5] |
| JWH-018 | Synthetic (Naphthoylindole) | 9.00 ± 5.00 | 2.94 ± 2.65 | |
| AM-2201 | Synthetic (Naphthoylindole) | 1.0 | 2.6 | |
| UR-144 | Synthetic (Tetramethylcyclopropylindole) | 150 | 1.8 | |
| CP 55,940 | Synthetic (Classical) | 0.58 | 0.68 | |
| WIN 55,212-2 | Synthetic (Aminoalkylindole) | Low nanomolar | Low nanomolar (slightly greater affinity for CB2) | |
| Δ⁹-THC | Natural (Phytocannabinoid) | 40.7 | 36.4 | |
| Anandamide (AEA) | Endocannabinoid | 89.3 | 371 | |
| 2-AG | Endocannabinoid | 472 | 1400 |
Note: Ki values can vary between different studies and experimental conditions.
Functional Activity at Cannabinoid Receptors
Beyond binding affinity, the functional activity of a ligand—whether it acts as a full or partial agonist—dictates the magnitude of the cellular response it elicits.
This compound has been identified as a full agonist at both CB1 and CB2 receptors. Its ether linkage makes it more stable in vivo compared to the ester or amide bonds found in other endocannabinoids like 2-AG and anandamide.
Synthetic cannabinoids , in contrast to the partial agonism of Δ⁹-THC, are typically potent, full agonists at the CB1 receptor. This high efficacy is believed to contribute to the more intense and often severe adverse effects associated with their use, such as psychosis, anxiety, and cardiovascular toxicity.
Signal Transduction Pathways
Both this compound and synthetic cannabinoids primarily exert their effects through the activation of CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs). The canonical signaling pathway for these receptors involves coupling to inhibitory G proteins (Gi/o).
Activation of the CB1 receptor by an agonist like this compound or a synthetic cannabinoid initiates a cascade of intracellular events:
-
G Protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to the dissociation of the Gαi/o and Gβγ subunits.
-
Downstream Effector Modulation:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Ion Channel Regulation: The Gβγ subunit can directly modulate ion channels, leading to the inhibition of N-type calcium (Ca²⁺) channels and the activation of G protein-gated inwardly rectifying potassium (GIRK) channels. This combination of effects generally leads to a dampening of neuronal excitability and a reduction in neurotransmitter release.
-
MAPK Pathway Activation: CB1 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
-
While both this compound and synthetic cannabinoids activate these core pathways, differences in their efficacy and potential for biased signaling (preferential activation of one pathway over another) can lead to distinct pharmacological profiles. Some synthetic cannabinoids have also been shown to interact with other receptors, such as TRPV1 channels, which can contribute to their overall effects.
In Vivo Effects
The differences in receptor affinity and functional activity translate to distinct in vivo effects.
This compound , when administered to animals, produces typical cannabinoid effects, including sedation, hypothermia, intestinal immobility, and mild antinociception. It has also been shown to increase appetite and the motivation to work for food.
Synthetic cannabinoids are known to produce effects similar to THC, but often with greater intensity and a higher incidence of severe adverse reactions. These can include intense anxiety, agitation, psychosis, seizures, tachycardia, and hypertension. The long-term effects of synthetic cannabinoid use have been associated with mental health conditions, heart disease, and kidney damage.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Principle: The assay measures the ability of an unlabeled test compound (e.g., this compound or a synthetic cannabinoid) to compete with a known radiolabeled ligand for binding to the cannabinoid receptor. The displacement of the radioligand is proportional to the affinity of the test compound.
Methodology:
-
Preparation: Cell membranes expressing the target receptor (e.g., human CB1 or CB2) are prepared. A radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) is used as the tracer.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the unlabeled test compound are incubated together in an assay buffer.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any remaining unbound ligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional effect of a compound on the CB1 or CB2 receptor by quantifying changes in intracellular cAMP levels.
Principle: Since CB1 and CB2 receptors are Gi/o-coupled, their activation by an agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP production. This assay quantifies this decrease to determine the potency (EC₅₀) and efficacy of the compound.
Methodology:
-
Cell Culture: Cells stably expressing the cannabinoid receptor of interest are cultured.
-
Stimulation: The cells are first treated with an agent that stimulates adenylyl cyclase, such as forskolin, to increase basal cAMP levels.
-
Agonist Treatment: The cells are then treated with varying concentrations of the test agonist (this compound or synthetic cannabinoid).
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured. This can be done using various methods, such as enzyme-linked immunosorbent assays (ELISA), bioluminescence resonance energy transfer (BRET)-based biosensors, or AlphaScreen assays.
-
Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect on cAMP production (EC₅₀) is calculated to determine its potency. The maximal inhibition achieved reflects the agonist's efficacy.
Conclusion
This compound and synthetic cannabinoids, while both acting on cannabinoid receptors, exhibit distinct pharmacological profiles. This compound, as an endogenous full agonist, is characterized by its moderate affinity for the CB1 receptor and significantly lower affinity for the CB2 receptor, though some studies suggest it can act as a full agonist at CB2 receptors as well. Its in vivo effects are consistent with typical cannabinoid activity.
Synthetic cannabinoids, on the other hand, are a diverse group of compounds often characterized by very high affinity and full agonism at both CB1 and CB2 receptors. This high potency and efficacy are strongly linked to their profound psychoactive effects and the higher incidence of severe adverse health outcomes compared to naturally occurring cannabinoids. Understanding these pharmacological differences is crucial for researchers in the fields of drug development, toxicology, and neuroscience.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. The endocannabinoid this compound acts as a full agonist at human CB2 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-arachidonyl glyceryl ether, an endogenous agonist of the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
A Comparative Analysis of Noladin Ether's Activity Across Diverse Assay Systems
Noladin ether, a putative endogenous cannabinoid, has been the subject of numerous studies to elucidate its biological activity and therapeutic potential. This guide provides a comparative analysis of its performance across various in vitro and in vivo assay systems, offering researchers, scientists, and drug development professionals a comprehensive overview of its pharmacological profile. The data presented herein is compiled from multiple studies, highlighting the consistent yet varied activity of this compound depending on the experimental context.
Quantitative Comparison of this compound's Activity
The following table summarizes the key quantitative data on this compound's binding affinity and functional potency at cannabinoid receptors and other targets, as determined by various assay systems.
| Assay System | Target Receptor | Cell/Tissue Type | Parameter | Value | Reference |
| Radioligand Binding Assay | CB1 | Rat brain synaptosomal membranes | Ki | 21.2 ± 0.5 nM | [1][2][3][4][5] |
| Radioligand Binding Assay | CB2 | COS cells transfected with CB2 | Ki | > 3 µM | |
| Radioligand Binding Assay | CB2 | CHO cells stably expressing human CB2 | Ki | 480 nM | |
| [35S]GTPγS Binding Assay | CB1 | Rat brain membranes | Agonist Activity | Stimulation of binding | |
| [35S]GTPγS Binding Assay | Human CB2 | CHO cells stably expressing human CB2 | Agonist Activity | Full agonist | |
| Adenylyl Cyclase Inhibition Assay | Human CB2 | CHO cells stably expressing human CB2 | Agonist Activity | Full agonist | |
| Adenylyl Cyclase Inhibition Assay | Human CB2 | HL-60 cells (endogenous expression) | Agonist Activity | Inhibition of adenylyl cyclase | |
| Calcium Mobilization Assay | TRPV1 | HEK293 cells expressing human TRPV1 | Agonist Activity | Weak partial agonist at 10 µM | |
| MAP Kinase Activity Assay | CB1 | Porcine trabecular meshwork cells | Agonist Activity | Stimulation of p42/44 MAP kinase | |
| In vivo mouse behavioral assays | Cannabinoid receptors | Female Sabra mice | Pharmacological Effects | Sedation, hypothermia, intestinal immobility, mild antinociception | |
| Intraocular Pressure (IOP) Assay | CB1 | Rabbits | Pharmacological Effect | Reduction of IOP |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Radioligand Binding Assays
CB1 Receptor Binding Assay:
-
Preparation: Synaptosomal membranes were prepared from rat brain tissue.
-
Radioligand: [3H]HU-243, a potent cannabinoid agonist, was used as the radiolabeled ligand.
-
Procedure: Membranes were incubated with the radioligand and varying concentrations of this compound. The reaction was incubated at 30°C for 90 minutes.
-
Separation: Bound and free radioligand were separated by centrifugation.
-
Analysis: The amount of bound radioactivity was measured, and the inhibition constant (Ki) for this compound was calculated using the Cheng-Prusoff equation. Non-specific binding was determined in the presence of a high concentration of an unlabeled cannabinoid agonist.
CB2 Receptor Binding Assay (Method 1):
-
Preparation: Membranes were prepared from COS cells transiently transfected with a plasmid carrying the human CB2 receptor gene.
-
Radioligand: [3H]HU-243 was used.
-
Procedure and Analysis: Similar to the CB1 binding assay.
CB2 Receptor Binding Assay (Method 2):
-
Preparation: Membranes were prepared from Chinese hamster ovary (CHO) cells stably expressing the human CB2 receptor.
-
Radioligand: [3H]CP-55,940, another potent cannabinoid agonist, was used.
-
Procedure and Analysis: Similar to the CB1 binding assay, with non-specific binding determined using a high concentration of unlabeled CP-55,940.
Functional Assays
[35S]GTPγS Binding Assay: This assay measures the activation of G proteins coupled to the receptor of interest.
-
Preparation: Membranes from rat brain or CHO cells expressing the human CB2 receptor were used.
-
Procedure: Membranes were incubated with GDP, varying concentrations of this compound, and the non-hydrolyzable GTP analog [35S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separation: The reaction was terminated by rapid filtration, and the amount of membrane-bound [35S]GTPγS was quantified by liquid scintillation counting.
-
Analysis: Data were analyzed to determine the potency and efficacy of this compound in stimulating G protein activation.
Adenylyl Cyclase Inhibition Assay: This assay assesses the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.
-
Cell Culture: CHO cells stably expressing the human CB2 receptor or HL-60 cells endogenously expressing the CB2 receptor were used.
-
Procedure: Cells were pre-treated with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels. Subsequently, cells were incubated with varying concentrations of this compound.
-
Analysis: The intracellular concentration of cAMP was measured using a commercially available enzyme immunoassay kit. The ability of this compound to inhibit forskolin-stimulated cAMP production was determined.
MAP Kinase Activity Assay:
-
Cell Culture: Porcine trabecular meshwork cells were maintained in serum-free medium overnight before the experiment.
-
Procedure: Cells were stimulated with this compound for a specific duration (e.g., 30 minutes).
-
Analysis: Cell lysates were collected, and the levels of phosphorylated p42/44 MAP kinase were determined by Western blotting using specific antibodies. Densitometry was used to quantify the protein bands.
In Vivo Assays
Mouse Behavioral Assays:
-
Animals: Female Sabra mice were used.
-
Administration: this compound was administered intraperitoneally (i.p.).
-
Tests: A battery of tests was performed to assess cannabinoid-like activity, including:
-
Open-field test: To measure locomotor activity.
-
Ring immobility test: To assess catalepsy.
-
Hot-plate test: To evaluate antinociceptive effects.
-
Rectal temperature measurement: To assess hypothermic effects.
-
Measurement of intestinal motility.
-
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for this compound activity assessment.
References
A Comparative Guide to the Differential Effects of Noladin Ether on CB1 and CB2 Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Noladin Ether's signaling effects at cannabinoid receptors CB1 and CB2. Data-driven comparisons with other key cannabinoid ligands, 2-Arachidonoylglycerol (2-AG) and the synthetic agonist CP 55,940, are included to offer a broader context for researchers in cannabinoid pharmacology.
Comparative Analysis of Ligand-Receptor Interactions
The following tables summarize the quantitative data on the binding affinity, potency, and efficacy of this compound and other relevant cannabinoid ligands at CB1 and CB2 receptors.
Table 1: Cannabinoid Receptor Binding Affinities (Ki)
| Ligand | CB1 Ki (nM) | CB2 Ki (nM) | Receptor Selectivity |
| This compound | 21.2[1][2][3][4] | 480[2] | CB1 selective |
| 2-Arachidonoylglycerol (2-AG) | Binds to CB1 | 1016 | Non-selective |
| CP 55,940 | 0.5 - 5.0 | 0.69 - 2.8 | Non-selective |
Table 2: Functional Activity at Cannabinoid Receptors
| Ligand | Receptor | Functional Assay | Potency (EC50/IC50) | Efficacy |
| This compound | CB1 | Agonist Activity | - | Agonist |
| CB2 | Adenylyl Cyclase Inhibition | More potent than 2-AG | Full Agonist | |
| CB2 | G-protein Activation | Potency: CP 55,940 > this compound ≥ 2-AG | Full Agonist | |
| 2-Arachidonoylglycerol (2-AG) | CB1 & CB2 | G-protein Activation | - | Full Agonist |
| CB2 | Adenylyl Cyclase Inhibition | - | Full Agonist | |
| CP 55,940 | CB1 & CB2 | G-protein Activation | - | Full Agonist |
| CB2 | Adenylyl Cyclase Inhibition | - | Full Agonist |
Signaling Pathways and Differential Effects
This compound exhibits distinct signaling properties at CB1 and CB2 receptors. While it was initially identified as a CB1-selective agonist, subsequent research has revealed its significant activity as a full agonist at CB2 receptors.
At the CB1 receptor , this compound's signaling primarily leads to the activation of the p42/44 MAP kinase pathway. This activation has been observed in various cell types, including trabecular meshwork cells, where it influences cellular morphology and actin cytoskeleton dynamics.
At the CB2 receptor , this compound demonstrates robust agonism, potently activating G-proteins and inhibiting adenylyl cyclase with an efficacy comparable to the full agonists 2-AG and CP 55,940. The rank order of potency for G-protein activation and adenylyl cyclase inhibition at CB2 receptors is generally CP 55,940 > this compound ≥ 2-AG. This signaling is pertussis toxin-sensitive, indicating the involvement of Gi/o proteins.
The following diagrams illustrate the key signaling cascades initiated by this compound at both CB1 and CB2 receptors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.
Protocol Steps:
-
Membrane Preparation: Utilize cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/ml BSA, pH 7.4.
-
Radioligand: A suitable high-affinity radiolabeled cannabinoid receptor ligand such as [3H]CP-55,940.
-
Test Compound: Prepare serial dilutions of this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM WIN 55,212-2).
-
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Incubate at 30°C for 60-90 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4) to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the ability of a test compound to modulate the production of cyclic AMP (cAMP) via G-protein coupled receptors.
Protocol Steps:
-
Cell Culture: Plate cells stably expressing CB1 or CB2 receptors in a 96-well plate and culture overnight.
-
Cell Stimulation:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (this compound).
-
Stimulate adenylyl cyclase with forskolin.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.
-
cAMP Detection: Quantify cAMP levels using a commercially available detection kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximal efficacy (% inhibition of forskolin-stimulated cAMP levels).
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is used to assess the activation of the MAP kinase signaling pathway by measuring the phosphorylation of ERK1/2.
Protocol Steps:
-
Cell Culture and Serum Starvation: Plate cells expressing the receptor of interest and grow to near confluency. Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.
-
Cell Treatment: Treat the cells with different concentrations of the test compound (this compound) for various time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the relative level of ERK1/2 phosphorylation.
Conclusion
This compound presents a unique pharmacological profile with a notable preference for the CB1 receptor in terms of binding affinity, yet demonstrating full and potent agonism at the CB2 receptor. Its distinct signaling signature, particularly the activation of the p42/44 MAPK pathway at CB1 and potent inhibition of adenylyl cyclase at CB2, differentiates it from other endocannabinoids like 2-AG and synthetic agonists such as CP 55,940. This guide provides the foundational data and methodologies for researchers to further explore the nuanced effects of this compound and its potential as a selective modulator of the endocannabinoid system.
References
- 1. researchgate.net [researchgate.net]
- 2. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice [frontiersin.org]
- 4. researchgate.net [researchgate.net]
comparing the metabolic stability of Noladin Ether to other endocannabinoids
An in-depth comparison of the metabolic stability of Noladin Ether against other key endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), supported by experimental data and detailed protocols.
This guide provides a comprehensive analysis of the metabolic stability of the ether-linked endocannabinoid, this compound, in comparison to the more extensively studied endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG). For researchers and drug development professionals, understanding the metabolic fate of these signaling lipids is crucial for interpreting experimental results and for the design of novel therapeutics targeting the endocannabinoid system.
Introduction to Endocannabinoids
The endocannabinoid system, a ubiquitous lipid signaling network, plays a critical role in regulating a myriad of physiological processes. The primary endogenous ligands of this system are anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[1][2] These molecules are characterized by their on-demand synthesis and rapid degradation, which ensures tight spatial and temporal control of their signaling. This compound (2-arachidonyl glyceryl ether), another endocannabinoid, is distinguished by its ether linkage, which confers significantly different chemical and metabolic properties compared to the amide and ester bonds of AEA and 2-AG, respectively.[3][4]
Comparative Metabolic Stability
The defining structural feature of this compound is its ether bond, which is inherently more resistant to enzymatic hydrolysis than the amide bond in AEA and the ester bond in 2-AG.[3] This structural stability suggests a longer biological half-life for this compound, which has been observed qualitatively in studies using ocular tissue homogenates where it degraded more slowly than AEA and 2-AG.
Anandamide is primarily metabolized by fatty acid amide hydrolase (FAAH) and, to a lesser extent, by cytochrome P450 (CYP450) enzymes. 2-AG is rapidly hydrolyzed by monoacylglycerol lipase (MAGL) and other serine hydrolases. The susceptibility of AEA and 2-AG to rapid enzymatic degradation limits their systemic effects and duration of action. In contrast, the robust nature of this compound's ether linkage makes it a more stable molecule, potentially leading to more sustained signaling in biological systems.
Quantitative Data Summary
Direct comparative studies quantifying the half-life (t½) and intrinsic clearance (CLint) of this compound alongside AEA and 2-AG in standardized systems like human liver microsomes (HLM) are limited in the current literature. However, data on the interaction of this compound with key metabolic enzymes and the metabolic kinetics of AEA provide valuable insights.
| Compound | Parameter | Value | Enzyme/System | Reference |
| This compound | IC₅₀ | 3 µM | FAAH | |
| IC₅₀ | 36 µM | MAGL | ||
| Anandamide (AEA) | Apparent Kₘ | 0.7 µM | CYP4F2 (in HLM) | |
| Apparent Kₘ | 4-5 µM | CYP3A4 (in HLM) |
Table 1: Quantitative data on the interaction of this compound and Anandamide with metabolic enzymes. IC₅₀ represents the concentration of the compound required to inhibit the activity of the enzyme by 50%. Kₘ (Michaelis constant) indicates the substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax), reflecting the affinity of the enzyme for the substrate.
| Feature | This compound | Anandamide (AEA) | 2-Arachidonoylglycerol (2-AG) |
| Chemical Linkage | Ether | Amide | Ester |
| Primary Degrading Enzymes | Putatively resistant to FAAH/MAGL hydrolysis | FAAH, CYP450s, COX-2 | MAGL, FAAH, ABHD6/12, COX-2 |
| Metabolic Rate | Slow | Fast | Very Fast |
| Structural Stability | High | Moderate | Low |
Table 2: Qualitative comparison of the metabolic features of this compound, Anandamide, and 2-Arachidonoylglycerol.
Enzymatic Degradation Pathways
The metabolic pathways of AEA and 2-AG are well-characterized, involving several enzymatic systems that convert them into inactive metabolites. This compound's resistance to the canonical hydrolytic enzymes FAAH and MAGL is a key differentiator.
Figure 1: Comparative Enzymatic Degradation Pathways. This diagram illustrates the primary enzymatic routes for the metabolism of this compound, Anandamide (AEA), and 2-Arachidonoylglycerol (2-AG). This compound's ether linkage confers high resistance to the hydrolytic enzymes that rapidly degrade AEA and 2-AG.
Experimental Protocols
To facilitate further research, a detailed, generalized protocol for a comparative in vitro metabolic stability assay using human liver microsomes is provided below. This protocol can be adapted to compare this compound, AEA, and 2-AG directly.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound, anandamide, and 2-arachidonoylglycerol in human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM), pooled
-
Test compounds (this compound, AEA, 2-AG), dissolved in a suitable organic solvent (e.g., ethanol or DMSO)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold, containing an internal standard)
-
Positive control compounds with known metabolic rates (e.g., midazolam for high clearance, verapamil for intermediate clearance)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL). Pre-warm the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the test compound to the pre-warmed microsome mixture to achieve a final concentration (typically 1 µM). To initiate the metabolic reaction, add the NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture. The 0-minute sample should be taken immediately after adding the test compound but before the addition of NADPH, or quenched immediately after adding NADPH.
-
Quenching of Reaction: Immediately add the aliquot to a well of a 96-well plate containing ice-cold acetonitrile with a suitable internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 1-, 2- and 3-AG as substrates of the endocannabinoid enzymes and endogenous ligands of the cannabinoid receptor 1 [agris.fao.org]
- 4. The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Noladin Ether's Role in Intraocular Pressure Regulation
For Researchers, Scientists, and Drug Development Professionals
Elevated intraocular pressure (IOP) stands as a primary risk factor for glaucoma, a neurodegenerative disease that can lead to irreversible blindness.[1][2] The endocannabinoid system, particularly the cannabinoid receptor type 1 (CB1), has been identified as a promising target for IOP reduction.[3] This guide provides an objective comparison of Noladin Ether, a putative endocannabinoid, with other cannabinoid alternatives, supported by experimental data, detailed protocols, and pathway visualizations to validate its role in IOP regulation.
Comparative Analysis of Cannabinoids for IOP Reduction
This compound (2-arachidonyl glyceryl ether) is an ether-linked analog of 2-arachidonoylglycerol (2-AG) that exhibits greater enzymatic stability.[4][5] This stability is a key differentiator from other endogenous cannabinoids like anandamide (AEA) and 2-AG, which degrade more rapidly in ocular tissues.
Unlike 2-AG, which can cause a biphasic IOP response (an initial increase followed by a decrease), this compound induces an immediate reduction in IOP upon topical administration. This effect is mediated through the CB1 receptor, as demonstrated by its blockage with CB1 receptor antagonists like AM251 and SR141716A. In contrast, the IOP-lowering effects of 2-AG and AEA are likely mediated by their arachidonic acid metabolites, as their effects are not blocked by CB1 antagonists.
| Compound | Chemical Class | Effect on IOP | Mechanism of Action | Key Characteristics |
| This compound | Endocannabinoid (Ether) | Immediate & sustained decrease | Selective CB1 receptor agonist; increases aqueous humor outflow | More enzymatically stable than AEA and 2-AG |
| 2-Arachidonylglycerol (2-AG) | Endocannabinoid (Ester) | Biphasic: initial increase, then decrease | Likely mediated by prostanoid metabolites, not directly via CB1 | Degrades rapidly in ocular tissues |
| Anandamide (AEA) | Endocannabinoid (Amide) | Biphasic IOP effect | Likely mediated by prostanoid metabolites | Degrades rapidly in ocular tissues |
| WIN55,212-2 | Synthetic Cannabinoid | IOP reduction | CB1 receptor agonist | Effect blocked by CB1 antagonist AM251 |
| Δ⁹-Tetrahydrocannabinol (THC) | Phytocannabinoid | IOP reduction | CB1 receptor agonist | Ingestion is the only effective route for IOP lowering; short duration of action |
Mechanism of Action: this compound's Signaling Pathway
This compound exerts its IOP-lowering effects primarily by acting on CB1 receptors located in the trabecular meshwork, a critical tissue for regulating aqueous humor outflow. Activation of these receptors enhances the facility of aqueous humor outflow, thereby reducing intraocular pressure.
The signaling cascade involves the activation of the p42/44 mitogen-activated protein (MAP) kinase pathway. This activation leads to changes in the actin cytoskeleton of trabecular meshwork cells, which is understood to be a key mechanism for modulating outflow resistance. The effect of this compound on the p42/44 MAP kinase pathway is blocked by the CB1 antagonist SR141716A, confirming the receptor's involvement.
References
A Comparative Analysis of Noladin Ether's Efficacy and Potency Against Other Endocannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and potency of Noladin Ether (2-arachidonyl glyceryl ether, 2-AGE), a putative endocannabinoid, with the two primary endocannabinoids, Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG). The information is compiled from various scientific studies to aid in research and drug development efforts.
Executive Summary
This compound distinguishes itself from Anandamide and 2-AG primarily through its metabolic stability and its receptor affinity profile. As an ether-linked lipid, this compound is less susceptible to enzymatic hydrolysis compared to the ester- and amide-based structures of 2-AG and AEA, respectively.[1] This enhanced stability may translate to a longer duration of action in vivo. While it demonstrates a strong binding affinity for the CB1 receptor, comparable to other endocannabinoids, its affinity for the CB2 receptor is a subject of varying reports, with some studies indicating weak binding and others suggesting a significant interaction, positioning it as a full agonist. This guide presents the available quantitative data, experimental methodologies, and visual representations of key pathways to facilitate a comprehensive understanding of this compound's pharmacological profile.
Data Presentation: Quantitative Comparison of Endocannabinoids
The following tables summarize the key quantitative parameters of this compound, Anandamide, and 2-AG from published literature. It is important to note that experimental conditions can vary between studies, which may affect the absolute values.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Reference |
| This compound | CB1 | 21.2 ± 0.5 | [1][2][3] |
| CB2 | > 3000 | [2] | |
| CB2 (human) | 480 | ||
| Anandamide (AEA) | CB1 | ~89-239 | |
| CB2 | ~371-440 | ||
| 2-Arachidonoylglycerol (2-AG) | CB1 | ~472 | |
| CB2 | ~1400 | ||
| CB2 (human) | 1016 |
Table 1: Comparative Receptor Binding Affinities. This table presents the inhibition constants (Ki) of this compound, Anandamide, and 2-AG for the cannabinoid receptors CB1 and CB2. Lower Ki values indicate higher binding affinity.
| Compound | Assay | Receptor | Potency (EC50/IC50) [nM] | Efficacy (% of control or Emax) | Reference |
| This compound | Adenylyl Cyclase Inhibition | CB2 (human) | - | Full agonist, comparable to 2-AG | |
| Anandamide (AEA) | GTPγS Binding | CB2 (human) | 261 ± 91 | Weak partial agonist (~34% of max) | |
| 2-Arachidonoylglycerol (2-AG) | GTPγS Binding | CB2 (human) | 122 ± 17 | Full agonist | |
| Adenylyl Cyclase Inhibition | CB2 (human) | 1300 ± 370 | Full agonist |
Table 2: Comparative Functional Activity. This table summarizes the potency (EC50 or IC50) and efficacy (Emax) of the endocannabinoids in functional assays. EC50 represents the concentration for 50% of maximal effect, while IC50 is the concentration for 50% inhibition.
Experimental Protocols
Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for cannabinoid receptors (CB1 and CB2).
Methodology:
-
Membrane Preparation: Synaptosomal membranes are prepared from rat brain (for CB1) or from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells). The tissue or cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Competitive Binding Incubation: The prepared membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940 or [3H]HU-243) and varying concentrations of the unlabeled test compound (this compound, AEA, or 2-AG).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
Objective: To measure the ability of a compound to activate G-protein-coupled receptors, such as CB1 and CB2.
Methodology:
-
Membrane Preparation: Similar to the receptor binding assay, membranes from cells expressing the receptor of interest are prepared.
-
Assay Incubation: The membranes are incubated in a buffer containing GDP, the test compound at various concentrations, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Quantification: The reaction is stopped, and the amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting after filtration.
-
Data Analysis: The data are plotted to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) values are determined.
Adenylyl Cyclase Inhibition Assay
Objective: To determine the effect of a compound on the activity of adenylyl cyclase, an enzyme whose activity is often modulated by CB1 and CB2 receptor activation.
Methodology:
-
Cell Culture and Treatment: Cells expressing the cannabinoid receptor of interest are cultured and then treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase). The cells are then exposed to varying concentrations of the test compound.
-
cAMP Accumulation: The agonist-induced inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
cAMP Quantification: The reaction is stopped, and the cells are lysed. The amount of cAMP in the cell lysate is then quantified using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The results are used to construct a dose-response curve, from which the IC50 value (the concentration of the agonist that causes 50% inhibition of forskolin-stimulated cAMP accumulation) is calculated.
Mandatory Visualization
Caption: Cannabinoid Receptor Signaling Pathway.
References
Safety Operating Guide
Personal protective equipment for handling Noladin Ether
Essential Safety and Handling of Noladin Ether
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for this compound, a putative endocannabinoid. The following procedural guidance is based on the known chemical properties of this compound and general best practices for handling ether compounds in a laboratory setting.
Chemical and Physical Properties
| Property | Data | Source |
| Molecular Formula | C₂₃H₄₀O₃ | PubChem[4] |
| Molecular Weight | 364.6 g/mol | PubChem[4] |
| Storage Temperature | -20°C or -80°C | Tocris Bioscience, Cayman Chemical |
| Solubility | Soluble in ethanol | Tocris Bioscience |
| Stability | Considered more stable than other endocannabinoids such as anandamide and 2-arachidonoylglycerol. | PNAS, PubMed |
Operational Plan: Handling this compound
1. Engineering Controls:
-
Fume Hood: All work with this compound, especially when handling the pure compound or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure to vapors.
-
Ventilation: Ensure the laboratory is well-ventilated.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory.
-
Hand Protection: Nitrile gloves are the minimum requirement. Given that ethers can permeate nitrile gloves, it is recommended to change them frequently, especially after any direct contact with the substance. For prolonged handling, consider using double gloves.
-
Body Protection: A flame-resistant lab coat should be worn over personal clothing that covers the legs.
-
Footwear: Closed-toe shoes are required.
3. Handling Procedures:
-
Avoid Ignition Sources: Keep this compound away from open flames, hot plates, and any equipment that could generate sparks.
-
Minimize Quantities: Use the smallest amount of this compound necessary for the experiment.
-
Container Handling: Keep the container tightly sealed when not in use. If the compound is in a flammable solvent, ensure the container is appropriate for flammable liquids.
-
Spill Preparedness: Have a chemical spill kit readily available. For small spills, use an inert absorbent material. For large spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan
The disposal of this compound and its containers must adhere to local, state, and federal regulations for hazardous waste.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Empty Containers:
-
Even "empty" containers may retain hazardous residues. They should be triple-rinsed with a suitable solvent (e.g., ethanol), and the rinsate collected as hazardous waste.
-
Follow institutional guidelines for the disposal of empty chemical containers.
-
-
Professional Disposal:
-
Arrange for the disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Protocols Cited
The synthesis and isolation of this compound have been described in the literature. One of the initial isolations involved extraction from porcine brain using a chloroform/methanol mixture, followed by chromatographic separation. The synthesis has been achieved through a multi-step process starting from arachidonic acid. These procedures involve the use of various hazardous chemicals and should only be performed by trained personnel in a properly equipped laboratory.
Visualizing the Handling and Disposal Workflow
The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. lumirlab.com [lumirlab.com]
- 2. Comparison of the enzymatic stability and intraocular pressure effects of 2-arachidonylglycerol and this compound, a novel putative endocannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS 222723-55-9 | HU 310 | 2-Arachidonyl glycerol ether | Tocris Bioscience [tocris.com]
- 4. This compound | C23H40O3 | CID 6483057 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
